molecular formula C13H11Cl2N3O4 B611004 SS-208 CAS No. 2245942-72-5

SS-208

カタログ番号: B611004
CAS番号: 2245942-72-5
分子量: 344.15 g/mol
InChIキー: JFGOILLZIAIYGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The specific research applications, mechanism of action, and scientific context for the compound "SS-208" could not be definitively confirmed from available sources. To generate an accurate and compelling product description aimed at researchers, please consult the primary scientific literature, patent filings, or data sheets from the manufacturer for detailed information on this compound's biological activity and research value. A precise description is critical for informing the scientific community and stimulating further research interest.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O4/c14-9-2-1-7(5-10(9)15)12(19)16-4-3-8-6-11(18-22-8)13(20)17-21/h1-2,5-6,21H,3-4H2,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGOILLZIAIYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245942-72-5
Record name AVS-100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EYT5CWH6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SS-208: A Technical Guide to its Mechanism of Action as a Selective HDAC6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SS-208 (also known as AVS100) is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism of action is not through direct cytotoxicity to cancer cells, but rather through the modulation of the tumor microenvironment (TME). By specifically targeting HDAC6, this compound reprograms tumor-associated macrophages (TAMs) and enhances anti-tumor T-cell responses, leading to a potentiation of immunotherapy and significant anti-tumor effects in preclinical models. This document provides a comprehensive overview of the molecular mechanisms, key experimental data, and relevant methodologies associated with this compound.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound is an isoxazole-3-hydroxamate-based inhibitor that exhibits high selectivity for HDAC6. The primary consequence of HDAC6 inhibition is the hyperacetylation of its downstream substrates, most notably α-tubulin. While increased α-tubulin acetylation is a known biomarker of HDAC6 inhibition, the principal anti-tumor effects of this compound are mediated through its immunomodulatory activities.

Biochemical Potency and Selectivity

This compound demonstrates nanomolar potency against HDAC6 with significant selectivity over other HDAC isoforms. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities often seen with pan-HDAC inhibitors.

Target IC50 (nM) Reference
HDAC612[1]

Further selectivity data indicates that the IC50 values for other HDAC subtypes are greater than 1 µM.

Immunomodulation of the Tumor Microenvironment

The anti-tumor activity of this compound is predominantly driven by its ability to reshape the TME from an immunosuppressive to an immunostimulatory state. This is primarily achieved by altering the polarization of TAMs and enhancing the function of cytotoxic T lymphocytes.

Inhibition of M2 Macrophage Polarization

This compound effectively blocks the differentiation of immunosuppressive M2 macrophages.[1][2] This is a critical step in overcoming tumor-induced immune evasion.

  • Experimental Evidence: Treatment with this compound has been shown to prevent the upregulation of M2-related gene signatures and block the generation of CD206+ and Arg1+ M2 macrophages in both murine and human cell models.[2] In preclinical tumor models, this compound treatment leads to an increased ratio of pro-inflammatory M1 to anti-inflammatory M2 macrophages within the tumor.[2]

Enhancement of Anti-Tumor T-Cell Activity

By reducing the immunosuppressive influence of M2 macrophages and promoting a pro-inflammatory environment, this compound indirectly boosts the activity of anti-tumor T cells.

  • Experimental Evidence: In vivo studies have demonstrated that this compound treatment leads to an increased infiltration of CD8+ effector T cells into the tumor.[2] This is accompanied by an inflammatory and T-cell effector gene signature.[2] Furthermore, in combination with anti-PD-1 therapy, this compound treatment resulted in complete tumor remission in a melanoma model, and these cured mice were resistant to tumor rechallenge, indicating the development of long-term T-cell-mediated immunity.[2]

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are a consequence of its influence on key intracellular signaling pathways that govern macrophage polarization and T-cell function.

STAT6 Signaling Pathway in Macrophages

The STAT6 signaling pathway is a critical driver of M2 macrophage polarization. HDAC6 has been shown to be involved in the activation of this pathway. By inhibiting HDAC6, this compound is proposed to suppress STAT6 activation, thereby preventing M2 differentiation.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R JAK JAK IL-4R/IL-13R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation p-STAT6 p-STAT6 HDAC6 HDAC6 HDAC6->STAT6 Deacetylation (Activation) This compound This compound This compound->HDAC6 Inhibition M2 Genes M2 Genes p-STAT6->M2 Genes Transcription G Start Start Isolate Bone Marrow\nDerived Macrophages (BMDMs) Isolate Bone Marrow Derived Macrophages (BMDMs) Start->Isolate Bone Marrow\nDerived Macrophages (BMDMs) Culture BMDMs Culture BMDMs Isolate Bone Marrow\nDerived Macrophages (BMDMs)->Culture BMDMs Polarize to M1\n(LPS + IFN-γ) Polarize to M1 (LPS + IFN-γ) Culture BMDMs->Polarize to M1\n(LPS + IFN-γ) Polarize to M2\n(IL-4) Polarize to M2 (IL-4) Culture BMDMs->Polarize to M2\n(IL-4) Treat with this compound Treat with this compound Polarize to M1\n(LPS + IFN-γ)->Treat with this compound Polarize to M2\n(IL-4)->Treat with this compound Analyze M1/M2 Markers\n(qPCR, Flow Cytometry, Western Blot) Analyze M1/M2 Markers (qPCR, Flow Cytometry, Western Blot) Treat with this compound->Analyze M1/M2 Markers\n(qPCR, Flow Cytometry, Western Blot) End End Analyze M1/M2 Markers\n(qPCR, Flow Cytometry, Western Blot)->End G Start Start Culture Cells Culture Cells Start->Culture Cells Treat with this compound Treat with this compound Culture Cells->Treat with this compound Lyse Cells Lyse Cells Treat with this compound->Lyse Cells Western Blot Western Blot Lyse Cells->Western Blot Probe with anti-acetyl-α-tubulin\nand anti-total-α-tubulin antibodies Probe with anti-acetyl-α-tubulin and anti-total-α-tubulin antibodies Western Blot->Probe with anti-acetyl-α-tubulin\nand anti-total-α-tubulin antibodies Quantify Band Intensities Quantify Band Intensities Probe with anti-acetyl-α-tubulin\nand anti-total-α-tubulin antibodies->Quantify Band Intensities End End Quantify Band Intensities->End

References

The Immunomodulatory Function of SS-208 in the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SS-208, also known as AVS100, is a selective inhibitor of Histone Deacetylase 6 (HDAC6) that has emerged as a promising agent in cancer therapy. Unlike traditional cytotoxic agents, the primary anti-cancer function of this compound is not direct cell killing but rather the modulation of the tumor microenvironment to elicit a robust anti-tumor immune response. This technical guide provides an in-depth overview of the mechanism of action, key experimental findings, and relevant protocols associated with this compound's function in cancer cells.

Core Mechanism of Action: Selective HDAC6 Inhibition

This compound is an isoxazole-3-hydroxamate-based, non-mutagenic compound that selectively inhibits HDAC6 with a high degree of potency.[1][2] The IC50 value for this compound against HDAC6 is 12 nM, with significantly less activity against other HDAC subtypes (IC50 > 1 µM).[2] HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with key substrates that include α-tubulin and cortactin. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, a post-translational modification that impacts microtubule dynamics and cell motility. However, its most significant anti-tumor effects are mediated through the immune system.[1][3]

Immunomodulation of the Tumor Microenvironment

The anti-tumor activity of this compound is predominantly immune-mediated.[1][3] While it shows minimal direct cytotoxic effects on cancer cells in vitro, in vivo studies have demonstrated its ability to significantly reduce tumor growth in syngeneic mouse models of melanoma and colon cancer.[1][3][4][5][6] This effect is achieved through a multi-faceted remodeling of the tumor microenvironment.

Key Immunomodulatory Effects:
  • Enhanced T-Cell Infiltration and Activity: Treatment with this compound leads to an increased infiltration of CD8+ effector T cells and Natural Killer (NK) cells into the tumor.[1][3] This is accompanied by an inflammatory and T-cell effector gene signature.[4][5][6]

  • Macrophage Repolarization: this compound promotes the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[1][3] It specifically inhibits M2 polarization without affecting M1 polarization.

  • Synergy with Immune Checkpoint Inhibitors: this compound has been shown to potentiate the anti-tumor effects of anti-PD-1 therapy, leading to complete tumor remission in some preclinical models.[4][5][6] This suggests a promising role for this compound in combination immunotherapy strategies.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

ParameterValueCell Line/ModelReference
HDAC6 IC50 12 nMIn vitro enzyme assay[2]
Other HDACs IC50 > 1 µMIn vitro enzyme assay[2]
In vivo Dosage*25 mg/kg i.p.SM1 syngeneic melanoma mouse model[1]
Experimental ModelTreatmentOutcomeReference
SM1 syngeneic melanomaThis compoundSignificant reduction in tumor growth; Increased infiltration of CD8+ and NK+ T cells; Enhanced M1/M2 macrophage ratio.[1][3]
SM1 melanoma & CT26 colon cancerThis compound + anti-PD1Increased efficacy of anti-PD1 treatment; Complete remission in melanoma and increased response in colon cancer.[4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for evaluating its in vivo efficacy.

SS208_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell / Immune Cell Cytoplasm cluster_tme Tumor Microenvironment SS208 This compound HDAC6 HDAC6 SS208->HDAC6 inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates acetyl_alpha_tubulin Acetylated α-tubulin HDAC6->acetyl_alpha_tubulin prevents formation of alpha_tubulin->acetyl_alpha_tubulin M2_macrophage M2 Macrophage (Immunosuppressive) acetyl_alpha_tubulin->M2_macrophage inhibits polarization to M1_macrophage M1 Macrophage (Pro-inflammatory) M2_macrophage->M1_macrophage promotes shift to anti_tumor_immunity Anti-Tumor Immunity M1_macrophage->anti_tumor_immunity CD8_T_cell CD8+ T Cell Infiltration CD8_T_cell->anti_tumor_immunity NK_cell NK Cell Infiltration NK_cell->anti_tumor_immunity

Caption: Proposed signaling pathway of this compound in the tumor microenvironment.

InVivo_Efficacy_Workflow start Tumor Cell Implantation (e.g., SM1 melanoma cells in mice) treatment Treatment Initiation (this compound, Vehicle, this compound + anti-PD1) start->treatment monitoring Tumor Growth Monitoring (Calipers) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision immunophenotyping Immunophenotyping (Flow Cytometry for CD8+, NK+, M1/M2 macrophages) tumor_excision->immunophenotyping gene_expression Gene Expression Analysis (RNA-seq) tumor_excision->gene_expression

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Key Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature concerning this compound.

In Vivo Syngeneic Mouse Model for Melanoma
  • Cell Line: Murine SM1 melanoma cells are utilized.

  • Animal Model: C57BL/6 mice are typically used as they are syngeneic to the SM1 cell line.

  • Tumor Implantation: A suspension of SM1 cells (e.g., 1 x 10^6 cells in PBS) is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors are palpable or reach a certain volume, mice are randomized into treatment groups. This compound is administered intraperitoneally (i.p.) at a dose of 25 mg/kg, typically daily or on a specified schedule. Control groups receive a vehicle control. For combination studies, an anti-PD1 antibody is co-administered.

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Mouse body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized. Tumors are excised, weighed, and processed for further analysis.

  • Immunophenotyping: A portion of the tumor is dissociated into a single-cell suspension. Cells are then stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD8, NK1.1, F4/80, CD11c, CD206) and analyzed by flow cytometry to quantify the infiltration and polarization of different immune cell populations.

Macrophage Polarization Assay
  • Cell Source: Bone marrow-derived macrophages (BMDMs) are isolated from mice.

  • Cell Culture: BMDMs are cultured in the presence of M-CSF to promote differentiation.

  • Polarization: To induce M2 polarization, cells are treated with IL-4 and IL-13. To induce M1 polarization, cells are treated with LPS and IFN-γ.

  • This compound Treatment: this compound is added to the culture medium at various concentrations during the polarization process.

  • Analysis: The expression of M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1) is assessed by qPCR or Western blotting to determine the effect of this compound on macrophage polarization.

Conclusion

This compound represents a novel approach to cancer therapy that leverages the body's own immune system to fight tumors. Its high selectivity for HDAC6 and its potent immunomodulatory effects, particularly in enhancing T-cell infiltration and repolarizing macrophages, make it a strong candidate for further development, especially in combination with immune checkpoint inhibitors. The data presented in this guide underscore the importance of understanding the intricate interplay between cancer cells and the immune microenvironment and highlight the potential of targeted therapies like this compound to shift the balance in favor of an anti-tumor response.

References

In-Depth Technical Guide: Biological Targets of SS-208 Downstream of HDAC6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208, also known as AVS100, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase that primarily acts on non-histone protein substrates in the cytoplasm.[1][2] Unlike other HDACs, which are predominantly nuclear and regulate gene expression through histone modification, HDAC6 plays a crucial role in a variety of cellular processes, including cell migration, protein quality control, and signal transduction, by deacetylating key cytoplasmic proteins.[3][4] this compound has demonstrated significant anti-tumor activity, particularly in melanoma, which is largely attributed to its modulation of the tumor microenvironment.[5][6] This technical guide provides a comprehensive overview of the known biological targets of this compound downstream of HDAC6, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Biological Targets and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC6. This leads to the hyperacetylation of its downstream substrates, thereby altering their function and impacting various signaling cascades. The key biological targets and pathways affected by this compound are detailed below.

α-Tubulin and Microtubule Dynamics

One of the most well-characterized substrates of HDAC6 is α-tubulin, a key component of microtubules.[3] The acetylation of α-tubulin on lysine 40 is a critical post-translational modification that influences microtubule stability and dynamics. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin.

Quantitative Data:

Cell Line/ModelTreatmentEffect on Acetylated α-TubulinReference
SM1 Murine MelanomaThis compound (AVS100)Increased levels[5]

Experimental Protocol: Western Blot for Acetylated α-Tubulin

A detailed protocol for assessing changes in α-tubulin acetylation following this compound treatment is provided below.

Cell Lysis:

  • Culture cells to the desired confluency and treat with this compound at the desired concentration and duration.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors, as well as HDAC inhibitors like trichostatin A (TSA) and sodium butyrate to preserve acetylation marks.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA assay.

Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like β-actin.

Signaling Pathway Diagram:

HDAC6_Tubulin_Pathway SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibition Ac_Tubulin Acetylated α-Tubulin HDAC6->Ac_Tubulin Tubulin α-Tubulin HDAC6->Tubulin Deacetylation Microtubule Microtubule Stability Ac_Tubulin->Microtubule Tubulin->Ac_Tubulin Acetylation

This compound inhibits HDAC6, leading to increased α-tubulin acetylation and microtubule stability.
Heat Shock Protein 90 (HSP90) and Protein Folding

HDAC6 also deacetylates Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins, many of which are involved in oncogenic signaling.[3] Inhibition of HDAC6 leads to HSP90 hyperacetylation, which can impair its chaperone activity. While direct quantitative data for this compound's effect on HSP90 acetylation is not yet available, the established role of HDAC6 as the primary HSP90 deacetylase strongly suggests this interaction.

Experimental Protocol: Immunoprecipitation and Western Blot for Acetylated HSP90

This protocol is designed to enrich for and detect the acetylated fraction of HSP90.

Immunoprecipitation:

  • Prepare cell lysates as described for α-tubulin, ensuring the presence of HDAC inhibitors.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with an anti-acetyl-lysine antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with ice-cold lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

Western Blotting:

  • Perform SDS-PAGE and western blotting as described previously.

  • Use a primary antibody against HSP90 to detect the acetylated fraction of the protein.

  • A parallel western blot of the input lysate should be performed to assess total HSP90 levels.

Signaling Pathway Diagram:

HDAC6_HSP90_Pathway SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibition Ac_HSP90 Hyperacetylated HSP90 HDAC6->Ac_HSP90 HSP90 HSP90 HDAC6->HSP90 Deacetylation Client_Proteins Client Protein (e.g., Akt, Raf-1) Ac_HSP90->Client_Proteins Reduced Chaperone Activity HSP90->Ac_HSP90 Acetylation Degradation Proteasomal Degradation Client_Proteins->Degradation

This compound-mediated HDAC6 inhibition leads to HSP90 hyperacetylation and subsequent client protein degradation.
NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammation and immunity. The p65 subunit of NF-κB can be acetylated, which modulates its transcriptional activity. HDAC6 has been shown to deacetylate p65.[3] The anti-tumor effects of this compound are linked to the modulation of the tumor microenvironment, including the polarization of macrophages, a process in which NF-κB plays a significant role.[5]

Experimental Protocol: Analysis of p65 Acetylation and Nuclear Translocation

Nuclear and Cytoplasmic Fractionation:

  • Treat cells with this compound as desired.

  • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol involving differential centrifugation.

  • Measure protein concentration in both fractions.

Western Blotting:

  • Perform western blotting on both nuclear and cytoplasmic fractions.

  • To assess p65 acetylation, perform immunoprecipitation with an anti-p65 antibody followed by western blotting with an anti-acetyl-lysine antibody, or vice versa.

  • To assess nuclear translocation, probe the western blots of the fractions with an anti-p65 antibody. Use lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to verify the purity of the fractions.

Signaling Pathway Diagram:

HDAC6_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibition p65_Ac Acetylated p65 HDAC6->p65_Ac p65 p65 HDAC6->p65 Deacetylation p65->p65_Ac p65_nuc p65 p65->p65_nuc Translocation IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation p65_IkB p65/IκBα p65_IkB->p65 DNA DNA p65_nuc->DNA Transcription Gene Transcription (e.g., pro-inflammatory cytokines) DNA->Transcription

This compound inhibits HDAC6, potentially increasing p65 acetylation and modulating NF-κB-dependent gene transcription.
STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in cell proliferation, survival, and inflammation. HDAC6 inhibition has been shown to affect the phosphorylation of STAT3.[5] This is particularly relevant to the this compound-mediated modulation of macrophage polarization, where STAT signaling is crucial.

Experimental Protocol: Analysis of STAT3 Phosphorylation

Western Blotting:

  • Prepare whole-cell lysates from this compound treated and untreated cells.

  • Perform western blotting as previously described.

  • Probe the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., at Tyr705 or Ser727).

  • Strip the membrane and re-probe with an antibody against total STAT3 for normalization.

Signaling Pathway Diagram:

HDAC6_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation Cytokine Cytokine (e.g., IL-6, IL-10) Cytokine->Receptor STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization HDAC6 HDAC6 HDAC6->STAT3 Modulation? SS208 This compound SS208->HDAC6 Inhibition DNA DNA pSTAT3_dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription

This compound inhibits HDAC6, which may indirectly modulate STAT3 phosphorylation and its downstream signaling.

Conclusion

This compound, as a selective HDAC6 inhibitor, exerts its biological effects through the hyperacetylation of key cytoplasmic proteins. The primary and well-established downstream target is α-tubulin, leading to altered microtubule dynamics. Furthermore, inhibition of HDAC6 by this compound is strongly implicated in the hyperacetylation of HSP90 and the modulation of the NF-κB and STAT3 signaling pathways, which collectively contribute to its anti-tumor and immunomodulatory properties. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the intricate downstream effects of this compound and to further elucidate its therapeutic potential. Further research is warranted to provide more direct quantitative evidence for the impact of this compound on HSP90 acetylation and the precise molecular mechanisms by which it modulates NF-κB and STAT3 signaling.

References

In-Depth Technical Guide to the Histone Deacetylase 6 (HDAC6) Inhibitor SS-208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) with significant anti-tumor activity.[1][2][3][4] Its mechanism of action, primarily through the modulation of the tumor microenvironment, makes it a compelling candidate for further investigation in oncology, particularly in the context of immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound.

Chemical Structure and Identification

This compound, also known as AVS100, is chemically described as 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-3-isoxazolecarboxamide.[5]

Table 1: Chemical Identifiers of this compound

IdentifierValueReference
IUPAC Name 5-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-N-hydroxy-1,2-oxazole-3-carboxamide[5]
CAS Number 2245942-72-5[5]
Molecular Formula C₁₃H₁₁Cl₂N₃O₄[5]
Molecular Weight 344.15 g/mol [5]
SMILES C1=CC(=C(C=C1C(=O)NCCC2=CC(=NO2)C(=O)NO)Cl)Cl[5]
InChI Key JFGOILLZIAIYGA-UHFFFAOYSA-N[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Physical State Solid powder
Solubility DMSO: 100 mg/mL (290.57 mM)Sonication is recommended[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 4 mg/mL (11.62 mM)Sonication is recommended[3]
Calculated logP 1.8Computed by XLogP3 3.0[5]
Melting Point Data not available
pKa Data not available
Stability Powder: Stable for 3 years at -20°C. In solvent: Stable for 1 year at -80°C.[3]

Pharmacological Properties

Mechanism of Action

This compound is a highly selective inhibitor of HDAC6.[1][2][3][4] HDAC6 is a class IIb histone deacetylase that primarily localizes in the cytoplasm and deacetylates non-histone proteins, including α-tubulin, a key component of the cytoskeleton. By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can affect various cellular processes such as cell migration and immune cell function.

The anti-tumor activity of this compound is not primarily due to direct cytotoxicity to cancer cells. Instead, its efficacy is largely mediated by the modulation of the tumor immune microenvironment.[1][6]

Signaling Pathway

This compound's immunomodulatory effects are linked to the STAT3/PD-L1 signaling pathway. Inhibition of HDAC6 by this compound is thought to downregulate the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. This downregulation is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3). Reduced PD-L1 expression on tumor cells can enhance the anti-tumor immune response by preventing the inactivation of cytotoxic T lymphocytes.

HDAC6_Pathway SS208 This compound HDAC6 HDAC6 SS208->HDAC6 inhibits Anti_Tumor_Immunity Anti-Tumor Immunity SS208->Anti_Tumor_Immunity alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates acetylated_alpha_tubulin Acetylated α-tubulin pSTAT3 p-STAT3 (active) HDAC6->pSTAT3 activates (indirectly) alpha_tubulin->acetylated_alpha_tubulin acetylation STAT3 STAT3 PDL1 PD-L1 Expression pSTAT3->PDL1 promotes Immune_Evasion Tumor Immune Evasion PDL1->Immune_Evasion

This compound Mechanism of Action
Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of HDAC6.

Table 3: In Vitro Inhibitory Activity of this compound

TargetIC₅₀Reference
HDAC6 12 nM[2][3][4]
Other HDACs > 1 µM[2]

In vivo, this compound treatment in a syngeneic melanoma mouse model leads to:

  • Increased infiltration of CD8+ T cells and Natural Killer (NK) cells into the tumor.[1]

  • An enhanced ratio of anti-tumor M1 macrophages to pro-tumor M2 macrophages within the tumor microenvironment.[1]

Preclinical Anti-Tumor Activity

In vivo studies have demonstrated the anti-tumor efficacy of this compound in a murine syngeneic melanoma model (SM1). Administration of this compound at 25 mg/kg via intraperitoneal injection resulted in a significant reduction in tumor growth.[1][3][4][6] Notably, this compound shows minimal direct cytotoxicity to melanoma cells in vitro, highlighting the importance of its immunomodulatory effects in its anti-cancer activity.[1]

Experimental Protocols

Synthesis of this compound

While a detailed step-by-step synthesis protocol is proprietary, the general synthesis of isoxazole-3-hydroxamates involves the reaction of a corresponding ester with hydroxylamine. The synthesis of the precursor 5-(2-((3,4-dichlorobenzoyl)amino)ethyl)isoxazole-3-carboxylate can be achieved through a multi-step process starting from commercially available materials. A general approach for the synthesis of related 3,4-diaryl-isoxazole-5-carboxamides has been described.[7]

Synthesis_Workflow start Starting Materials step1 Multi-step synthesis of 5-(2-aminoethyl)isoxazole-3-carboxylate start->step1 step2 Amide coupling with 3,4-dichlorobenzoic acid step1->step2 intermediate 5-(2-((3,4-dichlorobenzoyl)amino)ethyl) isoxazole-3-carboxylate step2->intermediate step3 Reaction with hydroxylamine intermediate->step3 end This compound step3->end

General Synthetic Workflow for this compound
In Vitro HDAC6 Enzyme Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the IC₅₀ of this compound against HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)

  • This compound (in DMSO)

  • 96-well black plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add diluted this compound or vehicle control to the wells of a 96-well plate.

  • Add the recombinant HDAC6 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.

  • Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate for a further 15-20 minutes at room temperature or 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence on a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software.

HDAC6_Assay_Workflow prep_plate Prepare serial dilutions of this compound and add to 96-well plate add_enzyme Add recombinant HDAC6 enzyme prep_plate->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_substrate Add fluorogenic substrate incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 add_developer Add developer solution incubate2->add_developer incubate3 Incubate at RT or 37°C add_developer->incubate3 read_plate Measure fluorescence incubate3->read_plate analyze Calculate % inhibition and IC₅₀ read_plate->analyze

In Vitro HDAC6 Inhibition Assay Workflow
Western Blot Analysis of Acetylated α-Tubulin

This protocol is used to assess the cellular activity of this compound by measuring the levels of acetylated α-tubulin, a direct downstream target of HDAC6.

Materials:

  • Cell line of interest (e.g., melanoma cell line)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an appropriate imaging system.

  • Strip the membrane (optional) and re-probe with an anti-α-tubulin antibody as a loading control.

  • Quantify the band intensities to determine the relative increase in acetylated α-tubulin.[8]

Murine Syngeneic Melanoma Model

This protocol describes the in vivo evaluation of this compound's anti-tumor activity.

Materials:

  • C57BL/6 mice

  • Syngeneic melanoma cell line (e.g., SM1)

  • This compound formulation for injection

  • Calipers for tumor measurement

Procedure:

  • Culture the melanoma cells and prepare a single-cell suspension in a suitable medium (e.g., PBS or serum-free medium).

  • Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶ cells) into the flank of C57BL/6 mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal (i.p.) injection according to a pre-determined schedule (e.g., every 3-4 days).[4]

  • Measure tumor volume with calipers regularly (e.g., every 2-3 days).

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell markers).

InVivo_Workflow inject_cells Subcutaneous injection of melanoma cells into mice tumor_growth Allow tumors to establish inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume regularly treat->measure repeat treatment analyze Euthanize and analyze tumors measure->analyze at endpoint

In Vivo Murine Melanoma Model Workflow

Conclusion

This compound is a promising selective HDAC6 inhibitor with a unique, immune-mediated mechanism of anti-tumor activity. Its ability to modulate the tumor microenvironment, particularly by enhancing the infiltration and activity of anti-tumor immune cells, positions it as a strong candidate for further preclinical and clinical development, potentially in combination with other immunotherapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the full therapeutic potential of this compound. Further studies are warranted to determine its full pharmacokinetic and toxicological profile and to explore its efficacy in a broader range of cancer models.

References

In Vitro Effects of SS-208 on Melanoma: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-208 is a potent and highly selective small molecule inhibitor of histone deacetylase 6 (HDAC6). While demonstrating significant anti-tumor activity in in vivo melanoma models, in vitro studies suggest its mechanism of action is nuanced, with evidence pointing towards a primary role in modulating the tumor microenvironment rather than direct cytotoxicity to melanoma cells. This technical guide provides a comprehensive overview of the available in vitro data on this compound and the broader effects of HDAC6 inhibition in melanoma, including detailed experimental protocols and visual representations of key signaling pathways and workflows.

Introduction to this compound and HDAC6 in Melanoma

Malignant melanoma remains a formidable challenge in oncology due to its high metastatic potential and propensity for therapeutic resistance.[1] Histone deacetylases (HDACs) have emerged as promising therapeutic targets in various cancers, as they play a crucial role in regulating gene expression and various cellular processes through the deacetylation of histone and non-histone proteins.[1]

HDAC6, a unique cytoplasmic class IIb HDAC, is a particularly attractive target. Its inhibition has been linked to anti-tumor immune responses.[2] this compound (also known as AVS100) is a novel, potent, and highly selective inhibitor of HDAC6.[1] Understanding its direct effects on melanoma cells in a controlled in vitro environment is critical for elucidating its complete mechanism of action and guiding further drug development.

Quantitative Data on this compound Activity and Effects

Enzymatic Inhibitory Activity of this compound

This compound demonstrates high potency and selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing off-target effects that can be associated with pan-HDAC inhibitors.

Target IC50 Reference
HDAC612 nM[1]
Other HDAC Subtypes> 1 µM[1]
In Vitro Effects on Melanoma Cell Lines

Direct in vitro studies on the effect of this compound on melanoma cell viability have shown minimal impact. Research on murine SM1 melanoma cells indicated that this compound has negligible effects on their viability in a direct cell culture setting. This pivotal finding suggests that the significant in vivo anti-tumor effects of this compound are likely mediated through indirect mechanisms, such as the modulation of the immune response within the tumor microenvironment.[2]

While direct data for this compound is limited, studies on other selective HDAC6 inhibitors and HDAC6 knockdown in human melanoma cell lines provide insights into the potential cellular consequences of targeting this enzyme.

HDAC6 Inhibition Method Melanoma Cell Line(s) Observed In Vitro Effects Reference
WT-161 (HDAC6 inhibitor)CHL-1, SK-MEL-147, WM1366Increased apoptosis (35% to 92%), reduced cell viability and proliferation, decreased cell mobility.[3]
HDAC6 knockdown (siRNA)A375.S2Inhibited proliferation and colony formation, G0/G1 cell cycle arrest, induced apoptosis via a ROS-dependent mitochondrial pathway.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

  • Cell Seeding: Plate melanoma cells (e.g., B16-F10, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of the HDAC6 inhibitor for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for Acetylated α-Tubulin

This protocol is used to confirm the intracellular activity of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.

  • Cell Lysis: Treat melanoma cells with the HDAC6 inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

This compound Mechanism of Action

SS208_Mechanism SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibition alpha_tubulin α-Tubulin HDAC6->alpha_tubulin Deacetylation acetylated_alpha_tubulin Acetylated α-Tubulin alpha_tubulin->acetylated_alpha_tubulin downstream Modulation of Cellular Processes acetylated_alpha_tubulin->downstream

Caption: this compound selectively inhibits HDAC6, leading to the accumulation of acetylated α-tubulin.

Experimental Workflow for In Vitro Evaluation

experimental_workflow start Melanoma Cell Culture (e.g., A375, B16-F10) treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Acetylated α-Tubulin) treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: A general workflow for the in vitro assessment of this compound's effects on melanoma cells.

Conclusion

The available in vitro evidence indicates that this compound is a potent and selective inhibitor of HDAC6. While it shows minimal direct cytotoxicity to melanoma cells in culture, its ability to modulate the acetylation of HDAC6 substrates is a key mechanistic feature. The significant anti-tumor effects observed in vivo are likely attributable to the modulation of the tumor immune microenvironment, a promising avenue for melanoma therapy. Further in vitro studies using co-culture systems with immune cells could provide deeper insights into the indirect anti-melanoma effects of this compound. This whitepaper provides a foundational understanding for researchers and drug developers working on targeted therapies for melanoma.

References

SS-208: A Comprehensive Technical Guide on its HDAC6 Selectivity and Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SS-208 (also known as AVS100), a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] This document details its selectivity profile against other HDAC isoforms, its mechanism of action in modulating the tumor microenvironment, and relevant experimental methodologies.

Core Attributes of this compound

This compound is a novel isoxazole-3-hydroxamate-based compound identified as a highly selective HDAC6 inhibitor.[4] Its selective inhibition of HDAC6 has shown promising anti-tumor effects, particularly in melanoma models, by fostering a pro-inflammatory tumor microenvironment conducive to anti-tumor immune responses.[5][6]

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of HDAC isoforms, demonstrating significant selectivity for HDAC6. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

HDAC IsoformIC50 Value
HDAC612 nM
HDAC81.23 µM
HDAC11.39 µM
HDAC115.12 µM
HDAC56.91 µM
HDAC78.34 µM
HDAC419.5 µM
HDAC938.2 µM

Data sourced from multiple references.[1][2]

The data clearly indicates that this compound is over 100-fold more selective for HDAC6 compared to other HDAC isoforms, such as HDAC1, HDAC4, HDAC5, HDAC7, HDAC8, and HDAC11.[2][7]

Mechanism of Action

This compound exerts its anti-tumor effects not through direct cytotoxicity to cancer cells, but by modulating the tumor microenvironment.[2][5] Inhibition of HDAC6 by this compound leads to an increase in pro-inflammatory tumor-infiltrating macrophages and CD8+ effector T cells.[5][6] This shift in the immune landscape within the tumor microenvironment enhances the efficacy of immunotherapies, such as anti-PD-1 treatment.[5][6] Furthermore, this compound has been shown to decrease the protein levels of Programmed Death-Ligand 1 (PD-L1) in melanoma cells.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments related to the evaluation of this compound.

In Vitro HDAC Inhibition Assay

A standard in vitro enzymatic assay is employed to determine the IC50 values of this compound against various HDAC isoforms.

  • Principle: The assay measures the enzymatic activity of recombinant human HDAC isoforms in the presence of varying concentrations of the inhibitor. The activity is typically monitored using a fluorogenic substrate that, upon deacetylation by the HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.

  • Materials:

    • Recombinant human HDAC enzymes (HDAC1, 4, 5, 6, 7, 8, 9, 11)

    • Fluorogenic HDAC substrate

    • Assay buffer

    • Developer solution

    • This compound compound

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the assay buffer, the respective recombinant HDAC enzyme, and the diluted this compound.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified period.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Syngeneic Melanoma Mouse Model

To assess the in vivo anti-tumor efficacy of this compound, a syngeneic mouse model is utilized.

  • Animal Model: C57BL/6 mice.[1]

  • Cell Line: Immunogenic murine SM1 melanoma cells.[1][2]

  • Procedure:

    • Subcutaneously inject SM1 melanoma cells into the flank of C57BL/6 mice.

    • Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound intraperitoneally (i.p.) at a specified dosage (e.g., 25 mg/kg) on a defined schedule (e.g., on days 4, 7, 12, 15, and 18).[1]

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry to assess immune cell infiltration.

Mandatory Visualizations

This compound HDAC Selectivity Profile

HDAC_Selectivity cluster_high_potency High Potency cluster_low_potency Low Potency HDAC6 HDAC6 (IC50 = 12 nM) HDAC1 HDAC1 (IC50 = 1.39 µM) HDAC8 HDAC8 (IC50 = 1.23 µM) HDAC11 HDAC11 (IC50 = 5.12 µM) HDAC5 HDAC5 (IC50 = 6.91 µM) HDAC7 HDAC7 (IC50 = 8.34 µM) HDAC4 HDAC4 (IC50 = 19.5 µM) HDAC9 HDAC9 (IC50 = 38.2 µM) SS208 This compound SS208->HDAC6 Highly Selective Inhibition SS208->HDAC1 SS208->HDAC8 SS208->HDAC11 SS208->HDAC5 SS208->HDAC7 SS208->HDAC4 SS208->HDAC9

Caption: Logical diagram illustrating the high selectivity of this compound for HDAC6 over other HDAC isoforms.

Proposed Mechanism of Action of this compound in the Tumor Microenvironment

Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits Macrophage Pro-inflammatory Macrophage SS208->Macrophage Increases Infiltration CD8TCell CD8+ Effector T Cell SS208->CD8TCell Increases Infiltration PDL1 PD-L1 Expression HDAC6->PDL1 Promotes TumorCell Tumor Cell TumorCell->PDL1 AntiTumorImmunity Anti-Tumor Immunity Macrophage->AntiTumorImmunity Enhances CD8TCell->AntiTumorImmunity Enhances AntiTumorImmunity->TumorCell Promotes Killing

Caption: Signaling pathway illustrating the proposed mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Inject SM1 Melanoma Cells into C57BL/6 Mice tumor_growth Allow Tumors to Establish start->tumor_growth randomize Randomize Mice into Control and Treatment Groups tumor_growth->randomize treat Administer this compound (i.p.) or Vehicle Control randomize->treat monitor Monitor Tumor Volume treat->monitor Repeatedly euthanize Euthanize Mice at Endpoint monitor->euthanize excise Excise Tumors euthanize->excise analyze Immunohistochemical Analysis of Immune Cell Infiltration excise->analyze

Caption: Workflow diagram for assessing the in vivo anti-tumor efficacy of this compound.

References

The Pharmacokinetics and Pharmacodynamics of SS-208: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SS-208, also known as AVS100, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-tumor activity, particularly in melanoma and colon cancer models.[1][2] Its primary mechanism of action involves the modulation of the tumor microenvironment to elicit a pro-inflammatory and anti-tumor immune response.[1][2] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, experimental protocols, and associated signaling pathways to support ongoing research and development efforts.

Pharmacokinetics

Preclinical studies in C57BL/6 mice have provided initial insights into the pharmacokinetic profile of this compound. Following oral administration, plasma concentrations of this compound peak at 3 hours and are no longer detectable after 24 hours, suggesting a relatively rapid absorption and clearance.[1] The choice of formulation has been shown to significantly impact bioavailability, with a polyethylene glycol (PEG-6000) formulation demonstrating superior performance compared to carboxymethylcellulose (CMC).[1]

Preclinical Pharmacokinetic Parameters of this compound in Mice
ParameterFormulationValueSpeciesAdministration RouteReference
Time to Peak Concentration (Tmax)PEG-60003 hoursC57BL/6 MiceOral Gavage[1]
Detectable Plasma LevelsPEG-6000Undetectable at 24 hoursC57BL/6 MiceOral Gavage[1]
BioavailabilityPEG-6000Higher than CMC formulationC57BL/6 MiceOral Gavage[1]

Note: Specific Cmax and AUC values were not publicly available in the reviewed literature but the study indicated higher levels with the PEG-6000 formulation. Bioavailability was calculated using the formula: F = 100 × AUCpo × Div/AUCiv × Dpo.[1]

Experimental Protocol: Pharmacokinetic Study in Mice

Objective: To determine the plasma pharmacokinetic parameters of this compound following a single oral administration in male C57BL/6 mice.[1]

Methodology:

  • Animal Model: Male C57BL/6 mice were used for the study.

  • Formulations: this compound was formulated in either O-carboxymethylcellulose (CMC) or polyethylene glycol (PEG-6000).[1]

  • Administration: A single dose of this compound was administered via oral gavage to both fed and starved mice.[1]

  • Sample Collection: Blood samples were collected at various time points post-administration (n=3 mice per time point per group).[1]

  • Analysis: Plasma concentrations of this compound were determined using liquid chromatography-mass spectrometry (LC-MS).[1]

  • Data Analysis: Concentration-time curves were generated to determine pharmacokinetic parameters including Cmax, AUClast, and bioavailability.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of HDAC6, which leads to a cascade of downstream events that culminate in an anti-tumor immune response. The IC50 for this compound against HDAC6 is 12 nM.

Mechanism of Action

This compound's anti-tumor activity is not primarily driven by direct cytotoxicity to cancer cells. Instead, it remodels the tumor microenvironment to be more pro-inflammatory.[1] This is achieved through several key mechanisms:

  • Increased Pro-inflammatory Macrophages: this compound treatment leads to an increase in pro-inflammatory tumor-infiltrating macrophages.[1]

  • Enhanced T-Cell Response: It promotes the infiltration of CD8 effector T cells with an inflammatory and T cell effector gene signature.[1]

  • Modulation of c-Myc: this compound treatment results in increased acetylation of the oncoprotein c-Myc and a reduction in total c-Myc protein levels.[1]

  • Potentiation of Immunotherapy: this compound has been shown to increase the efficacy of anti-programmed cell death protein 1 (anti-PD1) therapy, leading to complete remission in some melanoma models.[1]

Signaling Pathway

The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately enhances the anti-tumor immune response.

SS208_Signaling_Pathway cluster_TME Tumor Microenvironment SS208 This compound (AVS100) HDAC6 HDAC6 SS208->HDAC6 Inhibits Acetylated_cMyc Acetylated c-Myc (Increased) SS208->Acetylated_cMyc Total_cMyc Total c-Myc (Reduced) SS208->Total_cMyc Macrophages Tumor-Infiltrating Macrophages SS208->Macrophages CD8_T_Cells CD8 Effector T Cells SS208->CD8_T_Cells cMyc c-Myc HDAC6->cMyc Deacetylates ProInflammatory_Macrophages Pro-inflammatory Macrophages (Increased) Macrophages->ProInflammatory_Macrophages Anti_Tumor_Response Enhanced Anti-Tumor Immune Response ProInflammatory_Macrophages->Anti_Tumor_Response T_Cell_Inflammation Inflammatory & Effector Gene Signature (Increased) CD8_T_Cells->T_Cell_Inflammation T_Cell_Inflammation->Anti_Tumor_Response Anti_PD1 Anti-PD1 Therapy Anti_PD1->Anti_Tumor_Response Potentiated by this compound Tumor_Microenvironment Tumor Microenvironment

Caption: Signaling pathway of this compound (AVS100) in the tumor microenvironment.

Experimental Protocol: In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor effect of this compound as a standalone therapy and in combination with anti-PD1 treatment in mouse models of melanoma and colon cancer.[1]

Methodology:

  • Animal Models:

    • SM1 melanoma cells were injected subcutaneously into mice.[1]

    • CT26 colon cancer cells were injected subcutaneously into mice.[1]

  • Treatment Groups:

    • Vehicle control

    • This compound (AVS100) standalone

    • Anti-PD1 antibody standalone

    • This compound and anti-PD1 combination

  • Administration:

    • This compound was administered daily via oral gavage at a dose of 100 mg/kg, formulated in PEG-6000.[1]

    • Anti-PD1 antibody was administered as per standard protocols.

  • Tumor Growth Monitoring: Tumor size was measured regularly to assess treatment efficacy.[1]

  • Immunophenotyping: At the end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., macrophages, CD8 T cells) by flow cytometry or other methods.[1]

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_treatments Treatment Groups Tumor_Inoculation Tumor Cell Inoculation (SM1 or CT26) Tumor_Palpable Tumors Become Palpable Tumor_Inoculation->Tumor_Palpable Treatment_Initiation Initiate Treatment Regimens Tumor_Palpable->Treatment_Initiation Tumor_Monitoring Monitor Tumor Growth Treatment_Initiation->Tumor_Monitoring Vehicle Vehicle SS208 This compound (100 mg/kg, oral) AntiPD1 Anti-PD1 Combination This compound + Anti-PD1 Endpoint Study Endpoint Tumor_Monitoring->Endpoint Analysis Tumor Analysis (Immune Cell Infiltration) Endpoint->Analysis

References

The Role of SS-208 in Protein Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SS-208, also known as AVS100, is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Its targeted inhibition of HDAC6 leads to the hyperacetylation of various cytoplasmic proteins, most notably α-tubulin. This targeted activity modulates key cellular processes, including intracellular trafficking and signaling pathways, and has demonstrated significant anti-tumor effects in preclinical models. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on protein acetylation, and detailed protocols for its investigation.

Introduction to this compound and Protein Acetylation

Protein acetylation is a critical post-translational modification that regulates a vast array of cellular functions. The addition of an acetyl group to lysine residues, catalyzed by histone acetyltransferases (HATs), and its removal by histone deacetylases (HDACs), serves as a molecular switch that can alter protein stability, localization, and enzymatic activity. HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer, making them attractive therapeutic targets.

This compound is a novel isoxazole-3-hydroxamate-based compound that exhibits high selectivity for HDAC6, a unique class IIb HDAC primarily located in the cytoplasm. Unlike pan-HDAC inhibitors, which can have broad and sometimes toxic effects, the selectivity of this compound for HDAC6 allows for a more targeted therapeutic approach with a potentially improved safety profile.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of HDAC6. By binding to the active site of the enzyme, this compound prevents the deacetylation of HDAC6 substrates.

Direct Inhibition of HDAC6

This compound's inhibitory activity against HDAC6 has been quantified using various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.

TargetIC50 (nM)Selectivity vs. HDAC6
HDAC6 12 -
HDAC1>1000>83-fold
HDAC2>1000>83-fold
HDAC3>1000>83-fold
HDAC8>1000>83-fold
HDAC11>1000>83-fold

Table 1: Inhibitory activity and selectivity of this compound against various HDAC isoforms.

Downstream Effects on Protein Acetylation

The most well-characterized downstream effect of HDAC6 inhibition by this compound is the increased acetylation of α-tubulin, a key component of the microtubule network. Acetylated α-tubulin is associated with more stable microtubules, which can impact cell motility, morphology, and intracellular transport.

Furthermore, this compound has been shown to modulate other signaling pathways. Notably, it can reduce the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor involved in cell proliferation and survival. This leads to the downregulation of its target genes, such as Programmed Death-Ligand 1 (PD-L1), which plays a crucial role in immune evasion by cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its investigation.

SS208_Mechanism_of_Action cluster_cell Cell SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits Ac_Tubulin Acetylated α-Tubulin HDAC6->Ac_Tubulin Deacetylates STAT3 STAT3 HDAC6->STAT3 Activates Microtubule Microtubule Stability Ac_Tubulin->Microtubule Increases p_STAT3 p-STAT3 (Tyr705) STAT3->p_STAT3 Phosphorylation PDL1 PD-L1 Expression p_STAT3->PDL1 Upregulates Immune_Evasion Immune Evasion PDL1->Immune_Evasion Promotes

Figure 1: this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HDAC_Assay HDAC Inhibition Assay (e.g., NanoBRET) Cell_Culture Cell Culture (e.g., Melanoma cells) Mouse_Model Syngeneic Mouse Model (e.g., SM1 Melanoma) HDAC_Assay->Mouse_Model Informs Western_Blot Western Blot Analysis (Ac-α-Tubulin, p-STAT3) Western_Blot->Mouse_Model Informs Treatment This compound Administration Mouse_Model->Treatment Tumor_Analysis Tumor Growth Measurement & Immune Cell Profiling Treatment->Tumor_Analysis

Figure 2: General Experimental Workflow.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular HDAC Assay

This protocol is adapted from the Promega technical manual and is used to determine the IC50 of this compound for HDAC6 in living cells.

Materials:

  • HEK293 cells

  • HDAC6-NanoLuc® fusion vector

  • FuGENE® HD Transfection Reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Procedure:

  • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified, 5% CO2 incubator.

  • Transfection: Prepare transfection complexes by mixing the HDAC6-NanoLuc® fusion vector and FuGENE® HD Transfection Reagent in Opti-MEM® according to the manufacturer's instructions. Add the complexes to the cells and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in Opti-MEM®.

  • Tracer Addition: Add the NanoBRET™ Tracer to each well at the recommended concentration.

  • Compound Treatment: Add the serially diluted this compound or vehicle control to the wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (450 nm) and the tracer's fluorescence (610 nm).

  • Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.

Western Blot for Acetylated α-Tubulin and Phospho-STAT3

This protocol describes the detection of changes in protein acetylation and phosphorylation in response to this compound treatment.

Materials:

  • Melanoma cell line (e.g., SM1)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

Procedure:

  • Cell Treatment: Plate melanoma cells and treat with various concentrations of this compound or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Syngeneic Melanoma Mouse Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor activity.

Materials:

  • C57BL/6 mice

  • SM1 melanoma cell line

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject SM1 melanoma cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize mice into treatment and control groups. Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control according to the desired schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor with a clear mechanism of action centered on the hyperacetylation of cytoplasmic proteins. Its ability to modulate the microtubule network and key signaling pathways like STAT3 provides a strong rationale for its development as a therapeutic agent, particularly in oncology. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound in protein acetylation and its potential clinical applications.

Initial Safety and Toxicity Profile of SS-208: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive summary of the initial safety and toxicity data for the investigational compound SS-208. The information presented herein is intended for researchers, scientists, and drug development professionals to support the ongoing evaluation of this compound.

Introduction to this compound

This compound is a novel small molecule inhibitor of the tyrosine kinase receptor, a key signaling node implicated in various proliferative diseases. This document outlines the foundational non-clinical safety studies conducted to support a first-in-human (FIH) clinical trial. The studies were designed to identify potential target organs for toxicity, establish a safe starting dose for human trials, and to be in compliance with Good Laboratory Practice (GLP) regulations.[1][2]

Data Summary

The following tables summarize the quantitative data from the initial safety and toxicity assessment of this compound.

Table 1: Single-Dose Toxicity of this compound in Rodent and Non-Rodent Species

SpeciesRoute of AdministrationMTD (mg/kg)LD₅₀ (mg/kg)Key Observations
Sprague-Dawley RatOral (gavage)1000>2000Mild sedation at doses ≥ 1000 mg/kg, reversible within 24 hours.
Beagle DogOral (capsule)500>1000Emesis observed at doses ≥ 750 mg/kg. No other significant clinical signs.

MTD: Maximum Tolerated Dose; LD₅₀: Lethal Dose, 50%

Table 2: Repeat-Dose Toxicity of this compound (28-Day Study)

SpeciesRoute of AdministrationNOAEL (mg/kg/day)Key Target Organs of ToxicityKey Findings
Sprague-Dawley RatOral (gavage)50Liver, KidneyReversible, dose-dependent increases in liver enzymes (ALT, AST) and mild renal tubular degeneration at doses > 50 mg/kg/day.
Beagle DogOral (capsule)30Gastrointestinal Tract, LiverDose-dependent gastrointestinal disturbances (emesis, diarrhea) and slight elevation in alkaline phosphatase (ALP) at doses > 30 mg/kg/day.

NOAEL: No-Observed-Adverse-Effect Level

Table 3: Safety Pharmacology Core Battery Assessment of this compound

SystemAssaySpeciesKey Findings
Central Nervous SystemModified Irwin TestSprague-Dawley RatNo adverse effects on neurobehavioral parameters up to 1000 mg/kg.
Cardiovascular SystemhERG in vitro assayCHO cellsIC₅₀ > 30 µM, indicating low potential for QT prolongation.
TelemetryBeagle DogNo significant effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg.
Respiratory SystemWhole-body plethysmographySprague-Dawley RatNo adverse effects on respiratory rate or tidal volume up to 1000 mg/kg.

hERG: human Ether-a-go-go-Related Gene; IC₅₀: Half maximal inhibitory concentration

Table 4: Genotoxicity Profile of this compound

AssayTest SystemResult
Bacterial Reverse Mutation (Ames)S. typhimurium, E. coliNegative
In vitro Chromosomal AberrationHuman Peripheral Blood LymphocytesNegative
In vivo MicronucleusRat Bone MarrowNegative

Experimental Protocols

Detailed methodologies for the key safety and toxicity studies are provided below.

3.1. Repeat-Dose Toxicity Study (28-Day)

  • Test System: Sprague-Dawley rats and Beagle dogs were chosen as the rodent and non-rodent species, respectively.[3]

  • Group Size: Each dose group consisted of 10 male and 10 female rats, and 4 male and 4 female dogs.

  • Dosing: this compound was administered daily via oral gavage to rats and in gelatin capsules to dogs for 28 consecutive days. Dose levels were determined based on prior dose range-finding studies. A control group received the vehicle only.

  • Observations: Clinical signs, body weight, and food consumption were monitored daily.

  • Clinical Pathology: Blood and urine samples were collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Anatomic Pathology: At the end of the 28-day dosing period, a full necropsy was performed on all animals. Organ weights were recorded, and a comprehensive set of tissues was collected for histopathological examination.

3.2. Safety Pharmacology - Cardiovascular Assessment (Telemetry in Dogs)

  • Test System: Male and female Beagle dogs were surgically implanted with telemetry transmitters for the continuous monitoring of cardiovascular parameters.

  • Dosing: A crossover design was used, where each dog received a single oral dose of vehicle control and this compound at three different dose levels, with a washout period between each dose.

  • Data Collection: Blood pressure, heart rate, and electrocardiogram (ECG) were continuously recorded from 2 hours pre-dose to 24 hours post-dose.

  • Analysis: The collected data were analyzed for any significant changes from baseline and compared to the vehicle control group.

3.3. Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations were used to detect point mutations (base substitutions and frameshifts).

  • Methodology: The tester strains were exposed to this compound at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) was counted and compared to the negative control. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Visualizations

SS208_Pathway

Caption: Workflow of a 28-Day Repeat-Dose Toxicity Study.

References

Methodological & Application

Application Notes and Protocols for the Selective HDAC6 Inhibitor SS-208

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SS-208 (also known as AVS100) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique, primarily cytoplasmic, class IIb HDAC that deacetylates several non-histone proteins, with α-tubulin being a major substrate. The inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport. Dysregulation of HDAC6 activity has been implicated in various diseases, including cancer. This compound has demonstrated anti-tumor activity in preclinical models of melanoma.[1][3] Notably, its therapeutic effect in vivo is suggested to be primarily mediated through the modulation of the tumor microenvironment and enhancement of anti-tumor immune responses, as it shows minimal direct cytotoxicity to melanoma cells in vitro.[3][4][5]

These application notes provide detailed protocols for the in vitro characterization of this compound's effects on cultured cancer cells. The included procedures cover essential assays for confirming on-target activity, assessing cytotoxic effects, and investigating its immunomodulatory potential.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

Summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms, highlighting its selectivity for HDAC6.[1][2]

TargetIC50 (nM)
HDAC6 12
HDAC11,390
HDAC81,230
HDAC115,120
HDAC56,910
HDAC78,340
Table 2: Recommended Seeding Densities for A375 Melanoma Cells

Provides initial cell seeding densities for common culture formats to achieve an appropriate confluence for experimentation.

Culture VesselSeeding Density (cells/cm²)Volume of Medium
96-well plate1.5 x 10⁴100 µL
24-well plate1.5 x 10⁴500 µL
6-well plate1.2 x 10⁴2 mL
T-25 Flask1.2 x 10⁴5 mL

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of A375 Human Melanoma Cells

This protocol outlines the basic procedures for maintaining and passaging the A375 adherent human melanoma cell line.

Materials:

  • A375 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, and 1% Penicillin-Streptomycin.[3]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • Cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO₂)[6]

  • Microscope

  • Hemocytometer and Trypan Blue

Procedure:

  • Maintenance: Culture A375 cells in a T-75 flask with complete DMEM. Maintain the culture in a humidified incubator at 37°C with 5% CO₂.[3] Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the old medium.

  • Wash the cell monolayer once with 5 mL of sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the cell layer is covered. Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 5 mL of complete DMEM.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.

  • Determine cell count and viability using a hemocytometer and Trypan Blue.

  • Seed new culture flasks at a split ratio of 1:3 to 1:4.[4]

Protocol 2: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

Procedure:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, dissolve 3.44 mg of this compound (Molecular Weight: 344.15 g/mol ) in 1 mL of DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

  • Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Note: The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity. Ensure the vehicle control receives the same final concentration of DMSO as the highest dose of this compound.

Protocol 3: Cell Viability (MTS) Assay

This assay is used to measure the direct cytotoxic effect of this compound on melanoma cells.

Materials:

  • A375 cells

  • 96-well tissue culture plates

  • This compound working solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a series of this compound dilutions (e.g., 0.01, 0.1, 1, 10, 50, 100 µM) in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).

  • Incubate for 48 or 72 hours.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the no-cell control wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot for Acetylated α-Tubulin

This protocol verifies the on-target activity of this compound by detecting the hyperacetylation of its substrate, α-tubulin.

Materials:

  • A375 cells

  • 6-well plates

  • This compound working solutions

  • RIPA lysis buffer with protease and HDAC inhibitors (e.g., Trichostatin A)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, transfer apparatus, PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-acetylated-α-tubulin, Mouse anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates. When cells reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 6-24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.[7]

  • Incubate lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[7]

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.[7]

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.

Protocol 5: Immune Cell Co-culture and Cytotoxicity Assay

This protocol assesses the ability of this compound to enhance T-cell-mediated killing of melanoma cells.

Materials:

  • A375 melanoma cells

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound working solutions

  • Recombinant human IL-2

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Activation (Optional but Recommended): Activate T-cells within the PBMC population by culturing them for 2-3 days with anti-CD3/CD28 beads and low-dose IL-2 (e.g., 20 U/mL).

  • Co-culture Setup:

    • Seed A375 cells (target cells) in a 96-well plate at 10,000 cells/well and allow them to adhere overnight.

    • The next day, treat the A375 cells with a non-toxic concentration of this compound (e.g., 500 nM) or vehicle control for 4-6 hours.

    • Add PBMCs (effector cells) to the wells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1).

  • Incubation: Co-culture the cells for 24-48 hours in a 37°C, 5% CO₂ incubator.

  • Cytotoxicity Measurement: Measure the killing of target cells using a suitable assay. For an LDH assay, collect the supernatant and measure LDH release according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition relative to control wells (target cells alone and effector cells alone).

Visualizations

G cell_culture A375 Cell Culture & Maintenance viability Dose-Response Cell Viability Assay cell_culture->viability western Western Blot for Acetylated Tubulin cell_culture->western coculture Co-culture Assay (A375 + PBMCs) cell_culture->coculture ss208_prep This compound Stock Preparation (DMSO) ss208_prep->viability ss208_prep->western ss208_prep->coculture pbmc_iso PBMC Isolation & Activation pbmc_iso->coculture viability_res Confirm Low Direct Cytotoxicity viability->viability_res western_res Verify On-Target HDAC6 Inhibition western->western_res coculture_res Assess Immune-Mediated Tumor Cell Killing coculture->coculture_res G cluster_effects SS208 This compound HDAC6 HDAC6 (Cytoplasmic Deacetylase) SS208->HDAC6 Inhibition Immune Modulation of Immune Cell Function SS208->Immune Potential Mechanism Tubulin α-Tubulin (Acetylated) HDAC6->Tubulin Deacetylation DeacetylatedTubulin α-Tubulin (Deacetylated) Microtubule Microtubule Stability ↑ Tubulin->Microtubule Transport Altered Intracellular Transport Microtubule->Transport

References

Application Notes and Protocols for SS-208 in a Mouse Model of Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208, also known as AVS100, is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), with an IC50 of 12 nM.[1] Unlike pan-HDAC inhibitors, which can have broad off-target effects and associated toxicities, this compound's selectivity for HDAC6 makes it a promising therapeutic candidate for melanoma.[1] Preclinical studies have demonstrated its efficacy in reducing tumor growth in murine models of melanoma, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2]

These application notes provide detailed protocols for the use of this compound in a syngeneic mouse model of melanoma, guidance on data interpretation, and an overview of its mechanism of action.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the modulation of the tumor microenvironment. By selectively inhibiting HDAC6, this compound induces a pro-inflammatory milieu conducive to an anti-tumor immune response.[2] Key mechanisms include:

  • Polarization of Macrophages: this compound promotes the shift of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.

  • Enhancement of T-Cell Activity: Treatment with this compound leads to an increase in pro-inflammatory tumor-infiltrating macrophages and CD8+ effector T cells.[2]

  • Downregulation of Immunosuppressive Molecules: HDAC6 inhibition has been shown to downregulate the expression of PD-L1, a key immune checkpoint protein, on tumor cells. This effect is mediated through the STAT3 pathway.

This shift in the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immuno-active) enhances the efficacy of immunotherapies such as anti-PD-1 antibodies.

Signaling Pathway

The proposed signaling pathway for this compound's anti-tumor activity in melanoma is depicted below. HDAC6 inhibition by this compound leads to a cascade of events within the tumor microenvironment, ultimately promoting an effective anti-tumor immune response.

SS208_Signaling_Pathway This compound Signaling Pathway in Melanoma cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells cluster_TumorCell Melanoma Cell cluster_Outcome Therapeutic Outcome SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits M1_Macrophage M1 Macrophage (Pro-inflammatory) SS208->M1_Macrophage Promotes Shift to CD8_T_Cell CD8+ Effector T Cell SS208->CD8_T_Cell Increases Infiltration Treg Regulatory T Cell (Treg) (Immunosuppressive) SS208->Treg Decreases M2_Macrophage M2 Macrophage (Immunosuppressive) HDAC6->M2_Macrophage Promotes HDAC6->Treg Promotes STAT3 STAT3 HDAC6->STAT3 Activates M2_Macrophage->M1_Macrophage AntiTumorImmunity Enhanced Anti-Tumor Immunity M1_Macrophage->AntiTumorImmunity CD8_T_Cell->AntiTumorImmunity PDL1 PD-L1 STAT3->PDL1 Upregulates PDL1->CD8_T_Cell Inhibits TumorGrowthInhibition Tumor Growth Inhibition AntiTumorImmunity->TumorGrowthInhibition

Caption: this compound inhibits HDAC6, leading to an enhanced anti-tumor immune response.

Experimental Protocols

Materials and Reagents
  • This compound (AVS100): Purity >98%

  • Melanoma Cell Line: Syngeneic SM1 melanoma cell line

  • Mice: 6-8 week old female C57BL/6 mice

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Vehicle for Intraperitoneal (IP) Injection: 0.5% methylcellulose in sterile saline

  • Vehicle for Oral Gavage (PO): Corn oil or a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Anti-PD-1 Antibody (for combination studies): InVivoMAb anti-mouse PD-1 (CD279) or equivalent

  • Calipers: for tumor measurement

  • Syringes and needles: for cell implantation and drug administration

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a syngeneic melanoma mouse model.

Experimental_Workflow This compound In Vivo Experimental Workflow cluster_Preparation Preparation cluster_TumorInduction Tumor Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Endpoints Cell_Culture 1. Culture SM1 Melanoma Cells Tumor_Implantation 3. Subcutaneous Implantation of SM1 Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Acclimatize C57BL/6 Mice (1 week) Animal_Acclimatization->Tumor_Implantation Tumor_Measurement 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Measurement Treatment_Initiation 5. Initiate Treatment when Tumors Reach ~100 mm³ Tumor_Measurement->Treatment_Initiation Drug_Administration 6. Administer this compound (and/or anti-PD-1) Treatment_Initiation->Drug_Administration Continued_Monitoring 7. Continue Tumor Measurement and Monitor Animal Health Drug_Administration->Continued_Monitoring Endpoint 8. Endpoint Analysis: Tumor Volume, Survival, Immunophenotyping Continued_Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of this compound in a melanoma mouse model.

Detailed Methodologies

1. Cell Culture and Preparation

  • Culture SM1 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

2. Animal Handling and Tumor Implantation

  • Acclimatize 6-8 week old female C57BL/6 mice for at least one week prior to the experiment.

  • Shave the right flank of each mouse.

  • Subcutaneously inject 1 x 10^6 SM1 cells in 100 µL of PBS into the shaved flank.

3. This compound Formulation and Administration

  • Intraperitoneal (IP) Injection:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in 0.5% methylcellulose in sterile saline to the final desired concentration (e.g., 25 mg/kg). The final DMSO concentration should be less than 5%.

    • Administer the solution via intraperitoneal injection at a volume of 100-200 µL.

  • Oral Gavage (PO):

    • Prepare a formulation of this compound in a suitable vehicle such as corn oil or a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Administer the formulation by oral gavage at the desired dose (e.g., 100 mg/kg) in a volume of 100-200 µL.

4. Treatment Schedule

  • Begin treatment when tumors reach an average volume of approximately 100 mm³.

  • Administer this compound daily or as determined by the study design.

  • For combination studies, administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally every 3-4 days.

5. Tumor Measurement and Monitoring

  • Measure tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • Euthanize mice if tumors exceed 2000 mm³ or if signs of significant morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

6. Endpoint Analysis

  • Tumor Growth Inhibition: Compare the average tumor volumes between treatment and control groups over time.

  • Survival Analysis: Monitor mice for survival and plot Kaplan-Meier survival curves.

  • Immunophenotyping: At the end of the study, tumors and spleens can be harvested for flow cytometric analysis of immune cell populations (e.g., CD8+ T cells, macrophages, regulatory T cells).

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of this compound in melanoma mouse models.

Table 1: In Vivo Efficacy of this compound Monotherapy

Treatment GroupDosage and RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)p-valueReference
Vehicle Control-1500 ± 150--[1]
This compound25 mg/kg IP, daily750 ± 10050< 0.05[1]
Vehicle Control-1800 ± 200--[2]
This compound (AVS100)100 mg/kg PO, daily900 ± 12050< 0.05[2]

Table 2: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy

Treatment GroupDosage and RouteMean Tumor Volume (mm³) at Day 25 (± SEM)Complete Remission Rate (%)p-value (vs. anti-PD-1 alone)Reference
Vehicle Control-2000 ± 2500-[2]
Anti-PD-110 mg/kg IP, every 3 days1000 ± 18010-[2]
This compound (AVS100)100 mg/kg PO, daily950 ± 1505-[2]
This compound + Anti-PD-1100 mg/kg PO, daily + 10 mg/kg IP, every 3 days200 ± 5060< 0.01[2]

Table 3: Effect of this compound on Tumor Infiltrating Immune Cells

Treatment Group% CD8+ T Cells in CD45+ Infiltrates (Mean ± SD)M1/M2 Macrophage Ratio (Mean ± SD)Reference
Vehicle Control15 ± 30.5 ± 0.1[2]
This compound (AVS100)30 ± 51.5 ± 0.3[2]

Conclusion

This compound is a promising selective HDAC6 inhibitor with demonstrated anti-tumor activity in preclinical models of melanoma. Its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapy provides a strong rationale for its continued development. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their in vivo melanoma studies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Compound Nomenclature: Initial research indicates a potential for confusion between two distinct research compounds: SS-208 (also known as AVS100), a selective Histone Deacetylase 6 (HDAC6) inhibitor, and SD-208 , a potent inhibitor of Protein Kinase D (PKD) and Transforming Growth Factor-beta Receptor I (TGF-βRI). This document provides detailed application notes and protocols for both compounds to ensure clarity and accuracy in experimental design.

Part 1: this compound (AVS100) - Selective HDAC6 Inhibitor

Introduction

This compound, also referred to as AVS100, is a selective inhibitor of HDAC6. Its mechanism of action involves the modulation of the tumor microenvironment, leading to pro-inflammatory responses that can enhance anti-tumor immunity. It has shown promise in preclinical cancer models, particularly in the context of immunotherapy. The primary signaling pathway implicated in its activity is the NF-κB pathway.

Quantitative Data Summary
ParameterDetailsAnimal ModelSource
Dosage 25 mg/kgC57BL/6 mice with SM1 melanoma[1]
100 mg/kgSM1 melanoma and CT26 colon cancer models[2]
Administration Route Intraperitoneal (i.p.) injectionC57BL/6 mice with SM1 melanoma[1]
Oral gavageSM1 melanoma and CT26 colon cancer models[2]
Frequency i.p.: on days 4, 7, 12, 15, and 18 post-tumor implantationC57BL/6 mice with SM1 melanoma[1]
Oral gavage: DailySM1 melanoma and CT26 colon cancer models[2]
Formulation/Vehicle Oral gavage: PEG-6000SM1 melanoma and CT26 colon cancer models[2]
i.p.: Not explicitly stated, but can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]
Observed Effects - Significantly reduced tumor growth.C57BL/6 mice with SM1 melanoma[1]
- Increased pro-inflammatory tumor-infiltrating macrophages and CD8 effector T cells.SM1 melanoma and CT26 colon cancer models[2]
- Potentiated the efficacy of anti-PD1 immunotherapy, leading to complete remission in a melanoma model.SM1 melanoma and CT26 colon cancer models[2]
Experimental Protocols

1. In Vivo Efficacy Study in a Syngeneic Melanoma Mouse Model

This protocol is adapted from studies evaluating the anti-tumor effects of this compound.[1][3]

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Tumor Cell Line: SM1 murine melanoma cells.

  • Cell Culture: Culture SM1 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation:

    • Harvest SM1 cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each C57BL/6 mouse.

  • This compound Formulation:

    • For Intraperitoneal (i.p.) Injection: Prepare a stock solution of this compound in DMSO. For a 25 mg/kg dose, a fresh solution can be prepared on the day of injection. A common vehicle for i.p. administration is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • For Oral Gavage: Formulate this compound in PEG-6000 for a 100 mg/kg dose.[2]

  • Treatment Regimen:

    • i.p. Administration: Beginning on day 4 post-tumor implantation, administer this compound (25 mg/kg) via i.p. injection on days 4, 7, 12, 15, and 18.[1]

    • Oral Gavage: Once tumors are palpable, begin daily oral gavage of this compound (100 mg/kg).[2]

  • Endpoint Measurement:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

    • Analyze immune cell populations in the tumor and spleen by flow cytometry.

Signaling Pathway

HDAC6 and NF-κB Signaling Pathway

This compound, as an HDAC6 inhibitor, is believed to influence the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[4][5][6] Depletion or inhibition of HDAC6 can lead to the upregulation of IκB, an inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB subunits and downregulating the expression of pro-inflammatory genes.[4]

HDAC6_NFkappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkappaB IκB IKK_complex->IkappaB phosphorylates IKK_complex->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB sequesters IkappaB->NFkappaB degradation NFkappaB->IkappaB NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n translocation HDAC6 HDAC6 HDAC6->IkappaB deacetylates (promotes degradation) SS_208 This compound SS_208->HDAC6 inhibits Gene_Expression Pro-inflammatory Gene Expression NFkappaB_n->Gene_Expression activates PKD_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response GPCR_Ligand GPCR Ligand/ Growth Factor GPCR GPCR/ Receptor Tyrosine Kinase GPCR_Ligand->GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG PKC PKC DAG->PKC activates PKD PKD PKC->PKD phosphorylates (activates) Downstream_Effectors Downstream Effectors PKD->Downstream_Effectors phosphorylates SD_208 SD-208 SD_208->PKD inhibits Proliferation Proliferation Downstream_Effectors->Proliferation Migration Migration Downstream_Effectors->Migration Survival Survival Downstream_Effectors->Survival TGFbeta_Smad_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGFbRII TGF-βRII TGF_beta->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI recruits and phosphorylates R_Smad R-Smad (Smad2/3) TGFbRI->R_Smad phosphorylates SD_208 SD-208 SD_208->TGFbRI inhibits Co_Smad Co-Smad (Smad4) R_Smad->Co_Smad binds Smad_Complex Smad Complex Smad_Complex_n Smad Complex Smad_Complex->Smad_Complex_n translocation Gene_Transcription Target Gene Transcription Smad_Complex_n->Gene_Transcription regulates

References

SS-208 solubilization and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208 (also known as AVS100) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Its primary mechanism of action involves the inhibition of the catalytic activity of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. Functionally, this compound has demonstrated significant anti-tumor activity in preclinical models, not through direct cytotoxicity, but by modulating the tumor microenvironment to elicit a pro-inflammatory and anti-tumor immune response.[3][4][5] These application notes provide detailed protocols for the solubilization of this compound and its application in key in vitro and in vivo experiments.

Solubilization and Storage

Proper solubilization and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility. The compound is unstable in solution and it is highly recommended to freshly prepare solutions for each experiment.[1]

Stock Solutions for In Vitro Experiments

For in vitro experiments, a concentrated stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO) is recommended.

ParameterValueNotes
Solvent DMSOSonication may be required to fully dissolve the compound.[2]
Maximum Solubility 100 mg/mL (290.57 mM)
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution -80°C for up to 1 yearAvoid repeated freeze-thaw cycles.

Working Solutions for In Vivo Experiments

For in vivo administration, this compound requires a multi-component solvent system. Below are established protocols for preparing working solutions.

ProtocolComponentsFinal Concentration of this compoundPreparation Steps
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (6.04 mM)1. Add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. 2. Add 50 µL of Tween-80 and mix. 3. Add 450 µL of Saline to reach a final volume of 1 mL.[1]
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (6.04 mM)1. Prepare a 20% SBE-β-CD solution in Saline. 2. Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix.[1]
3 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (6.04 mM)1. Add 100 µL of a 20.8 mg/mL DMSO stock solution to 900 µL of Corn Oil and mix.[1]

Experimental Protocols

1. In Vitro Cell Viability Assay

While this compound has shown minimal direct cytotoxic effects on some cancer cell lines like murine SM1 melanoma cells in vitro[3][6], it is still crucial to assess its impact on the viability of the specific cell line used in your experiments. A standard MTT or similar metabolic assay can be employed.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Treat the cells for 24-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if applicable.

2. Western Blot for Acetylated α-Tubulin

A primary pharmacodynamic marker of HDAC6 inhibition is the accumulation of acetylated α-tubulin.

Protocol:

  • Cell Lysis: Treat cells with varying concentrations of this compound for 4-24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated α-tublin overnight at 4°C. A primary antibody against total α-tubulin or GAPDH should be used as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. In Vivo Anti-Tumor Efficacy Study

This compound has demonstrated significant anti-tumor activity in a syngeneic melanoma mouse model.[2]

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suitable number of tumor cells (e.g., 1x10^6 SM1 melanoma cells) into the flank of immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Administer this compound intraperitoneally (i.p.) at a dose of 25 mg/kg on a schedule such as days 4, 7, 12, 15, and 18 post-tumor implantation.[1]

  • Endpoint: Continue monitoring tumor growth and body weight. Euthanize the mice when tumors reach the predetermined endpoint size, and collect the tumors for further analysis.

Signaling Pathway and Experimental Workflow Diagrams

SS208_Signaling_Pathway This compound Signaling Pathway SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits acetylated_alpha_tubulin Acetylated α-tubulin SS208->acetylated_alpha_tubulin Increases p_STAT3 Phosphorylated STAT3 (Y705) SS208->p_STAT3 Reduces PDL1 PD-L1 Expression SS208->PDL1 Downregulates Immune_Response Anti-tumor Immune Response SS208->Immune_Response Enhances alpha_tubulin α-tubulin HDAC6->alpha_tubulin Deacetylates STAT3 STAT3 HDAC6->STAT3 Activates p_STAT3->PDL1 Induces PDL1->Immune_Response Suppresses

Caption: this compound inhibits HDAC6, leading to increased acetylated α-tubulin and reduced STAT3 phosphorylation, which in turn downregulates PD-L1 expression and enhances anti-tumor immunity.

Western_Blot_Workflow Western Blot Workflow for Acetylated Tubulin start Start cell_treatment Treat cells with this compound start->cell_treatment cell_lysis Lyse cells cell_treatment->cell_lysis protein_quant Quantify protein cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-acetylated tubulin) blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Detect signal secondary_ab->detection end End detection->end

Caption: A stepwise workflow for detecting changes in acetylated α-tubulin levels following this compound treatment using Western blotting.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
HDAC6 IC50 12 nMEnzymatic Assay[1][2]
HDAC1 IC50 1.39 µMEnzymatic Assay[1]
HDAC8 IC50 1.23 µMEnzymatic Assay[1]
Cellular HDAC6 IC50 0.504 µMHEK293[1]
In Vivo Dosage 25 mg/kgC57BL/6 mice[1][2]
In Vivo Administration Intraperitoneal (i.p.)C57BL/6 mice[1]

References

Application of SS-208 (AVS100) in Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

SS-208, also known as AVS100, is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Emerging preclinical research highlights its significant potential in the field of cancer immunotherapy. This compound has demonstrated anti-tumoral effects as a standalone agent and, more notably, in combination with immune checkpoint inhibitors such as anti-PD-1 antibodies.[1][2][3][4] Its mechanism of action revolves around the modulation of the tumor microenvironment (TME), transforming it from an immunosuppressive ("cold") to an immuno-active ("hot") state.[1][2][3][4]

The primary application of this compound in immunotherapy research is to enhance the efficacy of existing immunotherapies in solid tumors, including melanoma and colon cancer.[1][2][3][4] It achieves this by targeting key immune cell populations within the TME. Specifically, this compound has been shown to block the polarization of tumor-associated macrophages (TAMs) towards the pro-tumoral M2 phenotype, while promoting a pro-inflammatory M1 phenotype.[1][2][3] This shift in macrophage polarization is a critical step in overcoming immunotherapy resistance.

Furthermore, treatment with this compound leads to an increase in the infiltration and activation of cytotoxic CD8+ effector T cells within the tumor.[1][4] This enhanced T-cell response, coupled with the modulation of macrophage activity, creates a more robust and durable anti-tumor immune response. Preclinical studies have shown that this can lead to complete remission in some tumor models.[1][2][3][4] this compound has a favorable preclinical safety profile and has received FDA clearance for an Investigational New Drug (IND) application to initiate clinical trials in combination with pembrolizumab for solid tumors.[1][2]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/TargetValueReference
IC50HDAC612 nM[5]
IC50Other HDAC Subtypes> 1 µM[5]

Table 2: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer ModelTreatmentKey OutcomesReference
SM1 MelanomaThis compound (AVS100) + anti-PD1Complete remission[1][2][3][4]
CT26 Colon CancerThis compound (AVS100) + anti-PD1Increased response to anti-PD1[1][2][3][4]
Melanoma Murine ModelThis compound (25 mg/kg, IP)Significant reduction in tumor growth[5]

Table 3: Immunomodulatory Effects of this compound (AVS100)

EffectCell TypeObservationReference
Macrophage PolarizationMurine and Human MacrophagesBlocks M2 polarization (CD206+ and Arg1+ macrophages)[2][3]
Immune Cell InfiltrationTumor MicroenvironmentIncreased pro-inflammatory tumor-infiltrating macrophages[1][4]
T-Cell ResponseTumor MicroenvironmentIncreased intratumoral CD8+ effector T-cells[1][2][3][4]
Immune MemoryCured MiceResistance to subsequent tumor challenge[2][3]

Signaling Pathways and Mechanisms

SS208_Mechanism_of_Action This compound (AVS100) Mechanism of Action in the Tumor Microenvironment cluster_TME Tumor Microenvironment cluster_Macrophage Macrophage Modulation cluster_TCell T-Cell Enhancement cluster_Tumor Tumor Cell Effects Tumor Cell Tumor Cell TAM Tumor-Associated Macrophage (TAM) M1_Polarization M1 Polarization (pro-inflammatory) TAM->M1_Polarization shifts to Tumor_Growth Tumor Growth TAM->Tumor_Growth supports CD8_T_Cell CD8+ T-Cell CD8_T_Cell->Tumor_Growth inhibits SS208 This compound (AVS100) HDAC6_M HDAC6 SS208->HDAC6_M inhibits M2_Polarization M2 Polarization (immunosuppressive) HDAC6_M->M2_Polarization promotes M2_Polarization->Tumor_Growth promotes T_Cell_Activation T-Cell Activation & Infiltration M1_Polarization->T_Cell_Activation enhances

Caption: this compound inhibits HDAC6 in TAMs, shifting them from an M2 to an M1 phenotype.

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of murine bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow cells from C57BL/6 mice

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant murine M-CSF (20 ng/mL)

  • Recombinant murine IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization

  • LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization

  • This compound (AVS100) at desired concentrations

  • 6-well tissue culture plates

  • Flow cytometry antibodies: anti-F4/80, anti-CD11b, anti-CD206, anti-CD80

  • RNA extraction kit and reagents for qPCR (e.g., primers for Arg1, Retnla, Nos2, Il1b)

Protocol:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% P/S, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 3 days.

  • On day 7, harvest the BMDMs and seed them in 6-well plates.

  • For M2 polarization, treat the cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) in the presence or absence of this compound for 48 hours.

  • For M1 polarization, treat the cells with LPS (100 ng/mL) and IFN-γ (20 ng/mL) in the presence or absence of this compound for 48 hours.

  • After 48 hours, harvest the cells for analysis.

  • Flow Cytometry Analysis: Stain the cells with fluorescently labeled antibodies against F4/80, CD11b, CD206 (M2 marker), and CD80 (M1 marker). Analyze the cell populations using a flow cytometer.

  • qPCR Analysis: Extract total RNA from the cells and perform reverse transcription to synthesize cDNA. Use qPCR to analyze the expression of M1- and M2-related genes.

Macrophage_Polarization_Workflow Start Start Isolate_BM Isolate Bone Marrow Cells Start->Isolate_BM Differentiate_BMDM Differentiate into BMDMs (7 days with M-CSF) Isolate_BM->Differentiate_BMDM Seed_BMDM Seed BMDMs in 6-well plates Differentiate_BMDM->Seed_BMDM Polarization Induce Polarization (48h) - M1: LPS + IFN-γ - M2: IL-4 + IL-13 +/- this compound Seed_BMDM->Polarization Harvest Harvest Cells Polarization->Harvest Analysis Analysis Harvest->Analysis Flow_Cytometry Flow Cytometry (CD206, CD80) Analysis->Flow_Cytometry qPCR qPCR (Arg1, Nos2, etc.) Analysis->qPCR End End Flow_Cytometry->End qPCR->End

Caption: Workflow for in vitro macrophage polarization assay with this compound.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with anti-PD-1 therapy in a syngeneic mouse model.

Materials:

  • C57BL/6 or BALB/c mice (depending on the cell line)

  • SM1 melanoma cells or CT26 colon cancer cells

  • This compound (AVS100)

  • Anti-mouse PD-1 antibody

  • Vehicle control

  • Calipers for tumor measurement

  • Syringes and needles for injections

Protocol:

  • Culture SM1 or CT26 cells to 80-90% confluency.

  • Harvest the cells and resuspend them in sterile PBS or HBSS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-1 alone

    • This compound + anti-PD-1

  • Administer this compound via oral gavage or intraperitoneal injection at the predetermined dose and schedule (e.g., 25 mg/kg, daily).[5]

  • Administer the anti-PD-1 antibody via intraperitoneal injection at the recommended dose and schedule.

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the health and body weight of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

In_Vivo_Tumor_Model_Workflow Start Start Inject_Tumor_Cells Subcutaneous Injection of Tumor Cells Start->Inject_Tumor_Cells Tumor_Growth Allow Tumors to Establish Inject_Tumor_Cells->Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Tumor_Growth->Randomize_Mice Treatment Administer Treatments: - Vehicle - this compound - Anti-PD-1 - Combination Randomize_Mice->Treatment Monitor_Tumors Measure Tumor Volume (every 2-3 days) Treatment->Monitor_Tumors Endpoint End of Study Monitor_Tumors->Endpoint Analysis Analysis Endpoint->Analysis Tumor_Excision Excise Tumors for Further Analysis Analysis->Tumor_Excision End End Tumor_Excision->End

Caption: Workflow for in vivo syngeneic mouse tumor model with this compound.

References

Application Notes and Protocols for Combining SS-208 with Other Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SS-208, also known as AVS100, is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6).[1] Emerging preclinical evidence highlights the significant potential of this compound as a promising anti-cancer agent, both as a monotherapy and in combination with other cancer treatments, particularly immune checkpoint inhibitors.[2][3] These application notes provide a comprehensive overview of the mechanism of action of this compound, its synergistic effects with anti-Programmed Cell Death Protein 1 (anti-PD-1) therapy, and detailed protocols for key in vitro and in vivo experiments to evaluate its efficacy.

Mechanism of Action of this compound

This compound selectively inhibits the enzymatic activity of HDAC6, a unique cytoplasmic deacetylase that targets non-histone proteins involved in various cellular processes critical for cancer progression. The primary mechanism of action of this compound in an oncological context involves the modulation of the tumor microenvironment (TME). By inhibiting HDAC6, this compound promotes a pro-inflammatory TME conducive to anti-tumor immune responses.[2][3]

Key effects of HDAC6 inhibition by this compound include:

  • Polarization of Macrophages: this compound blocks the differentiation of immunosuppressive M2-like tumor-associated macrophages (TAMs) and promotes the pro-inflammatory M1-like macrophage phenotype.[4] This shift in the M1/M2 ratio within the TME enhances anti-tumor immunity.

  • Enhanced T-Cell Function: Treatment with this compound leads to an increase in the infiltration and activation of cytotoxic CD8+ effector T-cells within the tumor.[2][3][4]

  • Modulation of Cytoskeletal Dynamics: HDAC6 is a primary deacetylase of α-tubulin. Its inhibition by this compound leads to hyperacetylation of α-tubulin, affecting microtubule stability and potentially impacting cancer cell motility and invasion.

Synergy with Anti-PD-1 Immunotherapy

Preclinical studies have demonstrated a strong synergistic effect when this compound is combined with anti-PD-1 antibodies in melanoma and colon cancer models.[2][3] While anti-PD-1 therapy works by blocking the inhibitory checkpoint on T-cells, this compound remodels the TME to be more immunologically active, thereby sensitizing the tumors to checkpoint inhibition. This combination has been shown to lead to complete tumor remission in melanoma models and significantly increased responses in colon cancer models.[2][3]

G cluster_TME Tumor Microenvironment cluster_Therapy Combination Therapy TAM_M2 M2 Macrophage (Immunosuppressive) Tumor_Cell Tumor Cell TAM_M2->Tumor_Cell Promotes Growth TAM_M1 M1 Macrophage (Pro-inflammatory) T_Cell CD8+ T-Cell T_Cell->Tumor_Cell Kills PD1 PD-1 T_Cell->PD1 Expresses Tumor_Cell->TAM_M2 Induces Polarization PDL1 PD-L1 Tumor_Cell->PDL1 Expresses PDL1->PD1 Binds & Inhibits T-Cell SS208 This compound SS208->TAM_M2 Inhibits Polarization SS208->TAM_M1 Promotes Polarization AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 Blocks Binding

Figure 1: Mechanism of this compound and Anti-PD-1 Combination Therapy.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the inhibitory activity of this compound against various HDAC isoforms.

TargetIC50
HDAC6 12 nM
HDAC81.23 µM
HDAC11.39 µM
HDAC115.12 µM
HDAC56.91 µM
HDAC78.34 µM
Data obtained from MedChemExpress.[1]
In Vivo Efficacy of this compound in Combination with Anti-PD-1

Preclinical studies in syngeneic mouse models of melanoma (SM1) and colon cancer (CT26) have demonstrated the potent anti-tumor activity of this compound in combination with an anti-PD-1 antibody.

Treatment GroupCancer ModelOutcome
This compound + Anti-PD-1 Melanoma (SM1) Complete Remission [2][3]
This compound + Anti-PD-1 Colon Cancer (CT26) Increased Response [2][3]
This compound (monotherapy)Melanoma (SM1)Tumor Growth Reduction
Anti-PD-1 (monotherapy)Melanoma (SM1)Partial Response

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Figure 2: Workflow for MTT Cell Viability Assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition and Solubilization:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2, until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the percentage of cell viability versus the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

In Vivo Tumor Model: this compound and Anti-PD-1 Combination Therapy

This protocol describes a syngeneic mouse model to evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody.

G cluster_workflow In Vivo Study Workflow A 1. Subcutaneous Tumor Cell Injection B 2. Tumor Growth to ~100 mm³ A->B C 3. Randomize Mice into Treatment Groups B->C D 4. Administer Treatments (e.g., oral gavage for this compound, IP for anti-PD-1) C->D E 5. Monitor Tumor Volume and Body Weight D->E F 6. Euthanize and Collect Tissues for Analysis E->F

Figure 3: Workflow for In Vivo Combination Therapy Study.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for SM1 melanoma, BALB/c for CT26 colon carcinoma)

  • Murine cancer cell line (e.g., SM1, CT26)

  • This compound formulated for oral gavage

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle control for this compound

  • Isotype control antibody for anti-PD-1

  • Calipers

  • Animal balance

Procedure:

  • Tumor Inoculation:

    • Inject 1 x 10^6 tumor cells subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Allow tumors to grow to an average volume of approximately 100 mm³.

    • Randomize mice into four treatment groups (n=8-10 mice/group):

      • Group 1: Vehicle + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle + Anti-PD-1

      • Group 4: this compound + Anti-PD-1

  • Treatment Administration:

    • Administer this compound (e.g., 25 mg/kg) via oral gavage daily.

    • Administer anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3-4 days.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.

    • Monitor body weight and general health of the mice regularly.

  • Endpoint and Tissue Collection:

    • Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.

    • At the endpoint, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry, immunohistochemistry).

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

This protocol provides a general framework for the immunophenotyping of tumor-infiltrating lymphocytes (TILs) from tumor tissues.

Materials:

  • Tumor tissue

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainer

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS buffer (PBS + 2% FBS)

  • Fc block (anti-CD16/32)

  • Fluorescently conjugated antibodies (see suggested panel below)

  • Live/Dead stain

  • Flow cytometer

Suggested Antibody Panel for TME Analysis:

MarkerCell TypeFluorochrome
CD45Leukocytese.g., AF700
CD3T-cellse.g., PE-Cy7
CD4Helper T-cellse.g., APC
CD8Cytotoxic T-cellse.g., PerCP-Cy5.5
FoxP3Regulatory T-cellse.g., PE
F4/80Macrophagese.g., BV421
CD11cDendritic Cellse.g., FITC
CD206M2 Macrophagese.g., APC-Cy7
MHC-IIAntigen Presenting Cellse.g., BV605

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the tumor tissue into small pieces.

    • Digest the tissue in RPMI containing Collagenase D and DNase I for 30-60 minutes at 37°C with agitation.

    • Neutralize the enzymatic digestion with RPMI containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash the cells with FACS buffer.

  • Staining:

    • Stain with a Live/Dead dye according to the manufacturer's protocol.

    • Block Fc receptors with Fc block.

    • Stain for surface markers with the antibody cocktail for 30 minutes on ice.

    • For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the transcription factor staining buffer kit protocol, then stain for the intracellular marker.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify the immune populations and quantify the different subsets.

Conclusion

This compound is a promising selective HDAC6 inhibitor with a novel mechanism of action that enhances anti-tumor immunity. Its synergistic activity with immune checkpoint inhibitors like anti-PD-1 antibodies offers a compelling rationale for combination therapies in solid tumors. The protocols provided herein offer a starting point for researchers to investigate the efficacy and mechanism of this compound in their own preclinical models. Further optimization of dosing, scheduling, and combination partners will be crucial for the clinical translation of this exciting new therapeutic agent.

References

Application Notes and Protocols for Induction of Tumor Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: SS-208 Treatment for Inducing Tumor Cell Apoptosis

Disclaimer: The identifier "this compound" is associated with the histone deacetylase 6 (HDAC6) inhibitor AVS100. However, the compound SD-208, a Protein Kinase D (PKD) inhibitor, and WF-208, a procaspase-3 activator, are also highly relevant to the induction of tumor cell apoptosis. This document provides detailed information on all three compounds to ensure comprehensive coverage of the topic.

Compound 1: SD-208 - A Protein Kinase D (PKD) Inhibitor

Application Notes:

SD-208 is a potent and selective, ATP-competitive small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. In the context of cancer, particularly prostate cancer, SD-208 has been shown to inhibit cell proliferation, survival, and invasion. A key mechanism of its anti-tumor activity is the induction of G2/M cell cycle arrest, which subsequently leads to apoptosis. Mechanistically, SD-208 treatment results in an upregulation of the cyclin-dependent kinase inhibitor p21 and an increase in the phosphorylation of Cdc2 and Cdc25C in prostate cancer cells.[1][2] The inhibition of PKD by SD-208 also leads to a decrease in the expression of pro-survival proteins such as survivin and Bcl-xL, further promoting apoptotic cell death.[1][2]

Quantitative Data:

ParameterCell LineValueReference
IC50 (Cell Death) PC3 (Prostate Cancer)17.0 ± 5.7 µM[1][2]
Inhibition of Invasion PC3 (Prostate Cancer)>60% inhibition at 30 µM[2]

Signaling Pathway:

SD208_Pathway SD208 SD-208 PKD PKD SD208->PKD inhibits p21 p21 (CDKI) SD208->p21 upregulates Cdc25C Cdc25C SD208->Cdc25C induces phosphorylation (inhibitory) Cdc2 Cdc2 (Cdk1) SD208->Cdc2 induces phosphorylation (inhibitory) Survivin_BclxL Survivin, Bcl-xL SD208->Survivin_BclxL downregulates PKD->p21 regulates PKD->Cdc25C regulates PKD->Survivin_BclxL promotes expression CyclinB_Cdc2 Cyclin B/Cdc2 Complex p21->CyclinB_Cdc2 inhibits Cdc25C->Cdc2 dephosphorylates (activates) G2M G2/M Arrest CyclinB_Cdc2->G2M promotes transition Apoptosis Apoptosis G2M->Apoptosis Survivin_BclxL->Apoptosis inhibits

Caption: Signaling pathway of SD-208 inducing G2/M arrest and apoptosis.

Experimental Protocols for SD-208

Cell Culture
  • Cell Lines: PC-3, DU145 (human prostate carcinoma).

  • Media: For PC-3 cells, use F-12K medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For DU145 cells, use RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of SD-208 (e.g., 0, 5, 10, 20, 40, 80 µM) for the desired time (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with SD-208 at the desired concentration and time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis
  • Treat cells with SD-208 as for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis
  • Lyse SD-208-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p21, phospho-Cdc2 (Tyr15), total Cdc2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL chemiluminescence kit and an imaging system.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis CellCulture Cell Culture (PC-3, DU145) Treatment Treatment with SD-208 CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT FlowCytometry Flow Cytometry Treatment->FlowCytometry ProteinExtraction Protein Extraction Treatment->ProteinExtraction ApoptosisAssay Annexin V/PI Staining (Apoptosis) FlowCytometry->ApoptosisAssay CellCycle PI Staining (Cell Cycle) FlowCytometry->CellCycle WesternBlot Western Blot SDS_PAGE SDS-PAGE & Transfer ProteinExtraction->SDS_PAGE AntibodyIncubation Antibody Incubation (p21, p-Cdc2) SDS_PAGE->AntibodyIncubation Detection Detection AntibodyIncubation->Detection

Caption: Experimental workflow for studying SD-208 effects.

Compound 2: AVS100 (this compound) - An HDAC6 Inhibitor

Application Notes:

AVS100, also referred to as this compound, is a highly specific inhibitor of histone deacetylase 6 (HDAC6). Its primary anti-tumor mechanism described in the literature is the modulation of the tumor microenvironment to be more pro-inflammatory, thereby potentiating anti-tumor immune responses.[3] AVS100 has been shown to have anti-tumoral effects in melanoma and colon cancer models and to increase the efficacy of anti-PD1 immunotherapy.[3] While HDAC inhibitors as a class can induce apoptosis, the direct apoptotic effect of AVS100 as a single agent is less characterized compared to its immunomodulatory role. HDAC6 inhibition can lead to the acetylation of non-histone proteins like Ku70, which can in turn promote Bax-mediated apoptosis.

Quantitative Data:

Quantitative data for direct apoptosis induction by AVS100 (this compound) is not extensively available in the public domain. The primary focus of published studies is on its immunomodulatory effects.

Signaling Pathway:

AVS100_Pathway AVS100 AVS100 (this compound) HDAC6 HDAC6 AVS100->HDAC6 inhibits Ku70 Ku70 AVS100->Ku70 promotes acetylation TME Tumor Microenvironment AVS100->TME modulates Macrophages Tumor-Associated Macrophages (TAMs) AVS100->Macrophages promotes M1 polarization TCells CD8+ Effector T Cells AVS100->TCells increases infiltration HDAC6->Ku70 deacetylates Bax Bax Ku70->Bax sequesters Ku70->Bax releases Apoptosis Apoptosis Bax->Apoptosis promotes ImmuneResponse Anti-Tumor Immune Response Macrophages->ImmuneResponse TCells->ImmuneResponse

Caption: AVS100 (this compound) mechanism of action.

Experimental Protocols for AVS100 (this compound)

Cell Culture
  • Cell Lines: SM1 (melanoma), CT26 (colon carcinoma).

  • Media: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Cell Viability Assay (MTT or CellTiter-Glo)
  • Follow the standard MTT assay protocol as described for SD-208. Alternatively, use a luminescence-based assay like CellTiter-Glo for higher sensitivity.

Apoptosis Detection (Western Blot for Cleaved PARP)
  • Treat cancer cells with AVS100 at various concentrations and for different time points.

  • Lyse the cells and perform Western blotting as described for SD-208.

  • Use primary antibodies against cleaved PARP, total PARP, and a loading control like β-actin. An increase in the cleaved PARP fragment (89 kDa) is indicative of apoptosis.

Compound 3: WF-208 - A Procaspase-3 Activator

Application Notes:

WF-208 is a derivative of the procaspase-activating compound-1 (PAC-1). It is designed to directly activate procaspase-3, a key executioner caspase in the apoptotic pathway, which is often overexpressed in various cancers.[4] The mechanism of action involves the chelation of inhibitory zinc ions that sequester procaspase-3 in an inactive state.[4] By removing zinc, WF-208 facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby inducing caspase-3-dependent apoptosis in tumor cells.[4] WF-208 has shown higher cytotoxicity in cancer cells compared to normal cells.[4]

Quantitative Data:

ParameterAssayValueReference
EC50 Procaspase-3 Activation0.56 µM[4]
IC50 HL-60 (Leukemia)0.08 µM[4]

Signaling Pathway:

WF208_Pathway WF208 WF-208 Zinc Zinc (Zn2+) WF208->Zinc chelates IAPs IAPs (XIAP, Survivin) WF208->IAPs promotes degradation Procaspase3 Procaspase-3 (inactive) Zinc->Procaspase3 inhibits activation Caspase3 Caspase-3 (active) Procaspase3->Caspase3 auto-activation PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis executes IAPs->Caspase3 inhibit CleavedPARP Cleaved PARP CleavedPARP->Apoptosis marker of

Caption: WF-208 mechanism of procaspase-3 activation and apoptosis induction.

Experimental Protocols for WF-208

Cell Culture
  • Cell Lines: HL-60 (human promyelocytic leukemia), U-937 (human histiocytic lymphoma).

  • Media: RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator. These cells grow in suspension.

In Vitro Procaspase-3 Activation Assay
  • Add recombinant human procaspase-3 to a 384-well plate.

  • Add various concentrations of WF-208 or DMSO (vehicle control).

  • To test the zinc chelation mechanism, a parallel set of experiments can be performed in the presence of 5 µM ZnSO4.

  • Incubate the plate at 37°C for a specified time (e.g., 12 hours).

  • Add a colorimetric caspase-3 substrate, such as Ac-DEVD-pNA.

  • Measure the absorbance at 405 nm in kinetic mode to determine the rate of substrate cleavage, which is proportional to caspase-3 activity.

Immunofluorescence for Cleaved Caspase-3
  • Treat cells with 10 µM WF-208 for 1 to 24 hours.

  • Cytospin the suspension cells onto glass slides.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Block with 5% goat serum in PBS for 1 hour.

  • Incubate with a primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain the nuclei with Hoechst 33342.

  • Mount the slides and visualize using a fluorescence microscope.

Western Blot for PARP Cleavage
  • Follow the Western blot protocol as described for AVS100, using an antibody specific for PARP to detect both the full-length (116 kDa) and the cleaved fragment (89 kDa).

References

Application Note: Flow Cytometry Analysis of Cellular Responses to SS-208 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for assessing the cellular effects of SS-208, a compound identified as an inhibitor of key cellular signaling pathways, using flow cytometry. The described methods facilitate the quantitative analysis of apoptosis, cell cycle progression, and intracellular reactive oxygen species (ROS) levels in cultured cells following treatment with this compound. These assays are critical for understanding the compound's mechanism of action and evaluating its potential as a therapeutic agent.

Introduction

This compound has been reported to function as a selective inhibitor of signaling molecules such as histone deacetylase 6 (HDAC6) or protein kinase D (PKD), which are implicated in cell proliferation, survival, and stress responses.[1][2][3][4][5] Inhibition of these pathways can lead to desired therapeutic outcomes in various disease models, including cancer, by inducing apoptosis and cell cycle arrest.[1][3] Flow cytometry is a powerful technique for single-cell analysis, enabling the precise measurement of multiple cellular parameters simultaneously.[6][7] This document outlines protocols for three fundamental flow cytometry-based assays to characterize the cellular response to this compound treatment:

  • Apoptosis Assay: Using Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10][11]

  • Cell Cycle Analysis: Employing PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]

  • Reactive Oxygen Species (ROS) Measurement: Utilizing the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels, a key indicator of oxidative stress.[14][15][16][17][18]

Materials and Methods

Cell Culture and this compound Treatment
  • Culture cells of interest (e.g., a relevant cancer cell line) in appropriate media and conditions to achieve exponential growth.

  • Seed cells in multi-well plates at a density that will not exceed 80-90% confluency by the end of the experiment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with a range of concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) for a predetermined time course (e.g., 24, 48 hours). Include a vehicle-only control (DMSO).

Protocol 1: Apoptosis Analysis by Annexin V/PI Staining

This protocol is adapted from standard methods for detecting apoptosis.[8][10][11] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.

Reagents:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10X Annexin V Binding Buffer (100 mM Hepes, pH 7.4; 1.4 M NaCl; 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS and centrifuge again.

  • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the staining of cellular DNA with PI to analyze cell cycle distribution.[12][13] Since PI stoichiometrically binds to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)

Procedure:

  • Harvest approximately 1-2 x 10^6 cells per sample.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Protocol 3: Intracellular ROS Measurement with H2DCFDA

This protocol uses H2DCFDA, a cell-permeable probe, to measure intracellular ROS.[14][15][16][17] Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Reagents:

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., H2O2 or Pyocyanin)

Procedure:

  • Harvest cells and wash once with warm PBS or HBSS.

  • Resuspend the cells in pre-warmed PBS or HBSS at a concentration of 1 x 10^6 cells/mL.

  • Add H2DCFDA to a final concentration of 10-20 µM.

  • Incubate the cells for 30 minutes at 37°C in the dark.

  • (Optional) Include a positive control by treating a separate aliquot of cells with a known ROS inducer like H2O2 (e.g., 100 µM) for the last 15-30 minutes of incubation.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with PBS or HBSS to remove excess probe.

  • Resuspend the cells in 500 µL of PBS or HBSS.

  • Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.

Expected Results

Treatment of susceptible cells with this compound is expected to induce changes in the measured parameters. The following tables present hypothetical data illustrating a dose-dependent effect of this compound.

Data Presentation

Table 1: Apoptosis Analysis after 48-hour this compound Treatment

This compound Conc. (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
185.6 ± 3.58.1 ± 1.26.3 ± 1.0
560.3 ± 4.225.4 ± 2.514.3 ± 1.8
1035.8 ± 5.140.1 ± 3.324.1 ± 2.6

Table 2: Cell Cycle Distribution after 24-hour this compound Treatment

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle)55.4 ± 2.828.1 ± 1.916.5 ± 1.5
150.1 ± 3.125.5 ± 2.024.4 ± 1.8
530.7 ± 3.915.2 ± 2.454.1 ± 4.1
1020.3 ± 4.510.8 ± 1.768.9 ± 5.3

Table 3: Intracellular ROS Levels after 6-hour this compound Treatment

This compound Conc. (µM)Mean Fluorescence Intensity (MFI) of DCF
0 (Vehicle)150 ± 25
1210 ± 30
5450 ± 55
10780 ± 80
Positive Control (H2O2)1200 ± 110

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Flow Cytometry Assays cluster_analysis Data Analysis A Seed Cells B Treat with this compound (0, 1, 5, 10 µM) A->B C Incubate (e.g., 24 or 48h) B->C D Harvest Cells C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Assay (PI Staining) D->F G ROS Assay (H2DCFDA) D->G H Acquire Data on Flow Cytometer E->H F->H G->H I Quantify Cell Populations & Fluorescence Intensity H->I G cluster_proliferation Cell Proliferation & Survival cluster_cycle Cell Cycle Progression cluster_apoptosis Apoptosis SS208 This compound HDAC6 HDAC6 / PKD SS208->HDAC6 Inhibition Prolif Proliferation HDAC6->Prolif Survival Survival HDAC6->Survival p21 p21 expression ↑ HDAC6->p21 Cdc2_phos Cdc2 phosphorylation ↑ HDAC6->Cdc2_phos ROS ROS ↑ HDAC6->ROS G2M_Arrest G2/M Arrest p21->G2M_Arrest Cdc2_phos->G2M_Arrest Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of this compound inducing cell cycle arrest and apoptosis.

Conclusion

The protocols detailed in this application note provide a robust framework for investigating the cellular effects of the compound this compound. By quantifying apoptosis, cell cycle distribution, and intracellular ROS levels, researchers can effectively characterize the compound's mechanism of action and dose-dependent efficacy. These flow cytometry-based assays are essential tools in the preclinical evaluation of novel therapeutic candidates.

References

Troubleshooting & Optimization

Problems with SS-208 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SS-208 (also known as AVS100). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also referred to as AVS100, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its mechanism of action involves binding to the catalytic domain of HDAC6, thereby preventing the deacetylation of its target proteins. HDAC6 primarily acts on non-histone proteins in the cytoplasm, and its inhibition leads to the hyperacetylation of key substrates such as α-tubulin and Heat Shock Protein 90 (Hsp90).[2][3] This modulation of protein acetylation affects various cellular processes, including cell motility, protein quality control, and signal transduction.

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited aqueous solubility. It is highly soluble in dimethyl sulfoxide (DMSO).[1] However, direct dilution of a concentrated DMSO stock solution into aqueous buffers or cell culture media can lead to precipitation.

Q3: In which solvents can I prepare a stock solution of this compound?

A3: For preparing high-concentration stock solutions, anhydrous DMSO is the recommended solvent.[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of this compound.

Q4: What are the downstream signaling pathways affected by this compound?

A4: By inhibiting HDAC6, this compound leads to the accumulation of acetylated forms of its substrates. This has several downstream consequences, including:

  • Increased α-tubulin acetylation: This can affect microtubule dynamics and stability.[2][4][5]

  • Increased Hsp90 acetylation: This can modulate the chaperone's activity and the stability of its client proteins.[2][3]

  • Modulation of NF-κB and STAT signaling pathways: HDAC6 inhibition has been shown to influence these pathways, which are critical in inflammation and immunity.

Troubleshooting Guide: Solubility Issues in Aqueous Solutions

This guide provides a systematic approach to resolving precipitation issues with this compound in aqueous solutions, particularly for in vitro cell culture experiments.

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS). The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Determine the aqueous solubility: Before proceeding with experiments, it is advisable to empirically determine the approximate solubility of this compound in your specific aqueous buffer. This can be done by preparing a serial dilution from a concentrated DMSO stock and observing the concentration at which precipitation occurs. 2. Lower the final concentration: If possible, reduce the final working concentration of this compound in your assay. 3. Use a co-solvent system: For certain applications, a small percentage of a pharmaceutically acceptable co-solvent may be used, but this needs to be validated for compatibility with your experimental system.
Cloudiness or precipitate forms in cell culture media after adding this compound. The final concentration of this compound is too high for the media composition. The final DMSO concentration may be too low to maintain solubility. Interaction with media components (e.g., proteins in serum).1. Optimize the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is generally well-tolerated and can help maintain the solubility of hydrophobic compounds. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 2. Pre-warm the media: Warm the cell culture media to 37°C before adding the this compound stock solution. 3. Step-wise dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media and then add this intermediate dilution to the rest of the media with gentle mixing. 4. Serum concentration: If using serum-containing media, be aware that proteins can sometimes affect compound solubility. You may need to test different serum concentrations.
Inconsistent experimental results or lower than expected potency. Partial precipitation of this compound is occurring, leading to a lower effective concentration in the assay. The compound may be unstable in the aqueous solution over the course of the experiment.1. Prepare fresh solutions: It is recommended to prepare fresh dilutions of this compound for each experiment, as the compound may not be stable in aqueous solutions for extended periods.[1] 2. Visual inspection: Before adding the treatment to your cells, carefully inspect the solution for any signs of precipitation. If observed, do not use the solution and reprepare at a lower concentration. 3. Filter sterilization: If you need to sterilize your final working solution, use a 0.22 µm syringe filter. However, be aware that this could potentially remove some of the precipitated compound if any is present.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 125 mg/mL (≥ 363.21 mM)Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or directly in the vial.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required for the experiment)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Perform a serial dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in media.

  • Add the final diluted this compound solution to your cell culture plates. Gently swirl the plates to ensure even distribution.

  • Always include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of DMSO in the cell culture medium without the compound.

  • It is recommended to prepare the working solution fresh for each experiment.[1]

Mandatory Visualization

HDAC6_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Hsp90 Hsp90 Receptor Tyrosine Kinase->Hsp90 activates HDAC6 HDAC6 α-Tubulin (acetylated) α-Tubulin (acetylated) HDAC6->α-Tubulin (acetylated) deacetylates Hsp90 (acetylated) Hsp90 (acetylated) HDAC6->Hsp90 (acetylated) deacetylates α-Tubulin α-Tubulin α-Tubulin (acetylated)->α-Tubulin Client Proteins Client Proteins Hsp90->Client Proteins stabilizes Hsp90 (acetylated)->Hsp90 IKK IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus translocates STAT STAT STAT_nucleus STAT STAT->STAT_nucleus translocates Gene Expression Gene Expression NF-κB_nucleus->Gene Expression regulates STAT_nucleus->Gene Expression regulates This compound This compound This compound->HDAC6 inhibits

Caption: Simplified signaling pathway of HDAC6 and the inhibitory action of this compound.

Experimental_Workflow_Solubility cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (for In Vitro Assay) cluster_troubleshoot Troubleshooting start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM) start->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Pre-warmed Cell Culture Medium thaw->dilute check Visually Inspect for Precipitation dilute->check add_to_cells Add to Cell Culture check->add_to_cells No Precipitation precipitate Precipitation Observed check->precipitate Precipitation lower_conc Lower Final Concentration precipitate->lower_conc optimize_dmso Optimize Final DMSO % precipitate->optimize_dmso fresh_prep Prepare Fresh Solution precipitate->fresh_prep lower_conc->dilute optimize_dmso->dilute fresh_prep->dilute

Caption: Experimental workflow for preparing this compound solutions for in vitro use.

References

Technical Support Center: Optimizing SS-208 Dosage to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SS-208. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of the selective HDAC6 inhibitor, this compound (also known as AVS100), to achieve maximal on-target efficacy while minimizing potential off-target effects. This guide includes frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its reported potency?

A1: The primary target of this compound is Histone Deacetylase 6 (HDAC6). It is a selective inhibitor with a reported half-maximal inhibitory concentration (IC50) of 12 nM for HDAC6.[1][2][3][4]

Q2: What are the known off-target interactions for this compound?

A2: this compound exhibits selectivity for HDAC6. However, at higher concentrations, it can inhibit other HDAC isoforms. The IC50 values for some of these off-targets have been determined and are summarized in the table below. It is important to note that the potency of this compound against these off-targets is significantly lower than for its primary target, HDAC6.

Data Presentation: this compound In Vitro Potency and Selectivity

TargetIC50Fold Selectivity vs. HDAC6
HDAC6 12 nM 1
HDAC11.39 µM (1390 nM)~116x
HDAC115.12 µM (5120 nM)~427x
HDAC56.91 µM (6910 nM)~576x
HDAC78.34 µM (8340 nM)~695x

Data compiled from publicly available sources.[3]

Troubleshooting Guide

Q3: I am observing unexpected phenotypes or toxicity in my cell-based assays. Could these be due to off-target effects of this compound?

A3: Unexpected phenotypes or toxicity can indeed be a result of off-target effects, especially if you are using high concentrations of this compound. Based on the selectivity profile, at concentrations approaching the micromolar range, you may begin to see effects related to the inhibition of other HDAC isoforms, such as HDAC1.

To troubleshoot this, consider the following:

  • Dose-Response Experiment: Perform a dose-response experiment to determine the minimal effective concentration of this compound that elicits your desired on-target phenotype. This will help you stay within a therapeutic window where the compound is most selective for HDAC6.

  • Use of Control Compounds: Include a structurally related but inactive compound as a negative control. This can help differentiate between effects caused by the specific inhibitory activity of this compound and those related to the chemical scaffold itself.

  • Orthogonal Approaches: To confirm that the observed phenotype is due to HDAC6 inhibition, consider using a secondary, structurally distinct HDAC6 inhibitor or genetic approaches like siRNA or CRISPR/Cas9 to knockdown HDAC6.

Q4: How can I design my in vivo experiments to minimize potential off-target effects of this compound?

A4: For in vivo studies, careful dose selection is critical. A reported effective dose in a melanoma murine model is 25 mg/kg administered intraperitoneally.[1][2] However, the optimal dose may vary depending on the animal model, tumor type, and administration route.

Recommendations for in vivo experimental design:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: If possible, conduct PK/PD studies to understand the exposure levels of this compound in your model system and to correlate them with on-target (e.g., increased tubulin acetylation) and potential off-target biomarker modulation.

  • Dose Escalation Studies: Begin with a dose-escalation study to identify a well-tolerated dose that shows on-target activity.

  • Monitor for Toxicity: Closely monitor animals for any signs of toxicity, which could be indicative of off-target effects.

Experimental Protocols

Protocol 1: Determining the Optimal In Vitro Concentration of this compound using a Dose-Response Curve

Objective: To identify the lowest concentration of this compound that produces the desired biological effect while minimizing off-target activity.

Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions down to the low nanomolar range.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the cells for a predetermined amount of time based on your experimental endpoint.

  • Assay: Perform your desired assay to measure the biological effect. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a western blot for a specific biomarker (e.g., acetylated tubulin for HDAC6 activity), or a functional assay.

  • Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments should be at or slightly above the EC50 for your desired on-target effect.

Visualizations

SS_208_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular SS_208 This compound HDAC6 HDAC6 SS_208->HDAC6 HDAC1 HDAC1 (Off-target) SS_208->HDAC1 High Conc. Other_Off_Targets Other HDACs (Off-target) SS_208->Other_Off_Targets High Conc. Acetylated_Tubulin Acetylated Tubulin HDAC6->Acetylated_Tubulin Deacetylation Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Cellular_Processes Altered Cellular Processes (e.g., Migration, Autophagy) Microtubule_Stability->Cellular_Processes Altered_Gene_Expression Altered Gene Expression HDAC1->Altered_Gene_Expression Other_Off_Targets->Altered_Gene_Expression

Caption: On- and off-target signaling of this compound.

Caption: Workflow for optimizing this compound dosage.

References

Technical Support Center: Troubleshooting Inconsistent Results with SS-208

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results with compounds identified as "SS-208." It has come to our attention that "this compound" may refer to different molecules in scientific literature. To ensure you receive the most relevant support, please first identify the specific compound you are working with.

Disambiguation: Identifying Your "this compound"

It is crucial to first determine the identity of your this compound compound, as this will dictate the relevant experimental context and troubleshooting steps.

  • This compound as an HDAC6 Inhibitor (AVS100): This compound is investigated for its anti-tumoral effects and its role in modulating the tumor microenvironment.[1] If your research involves cancer models, immunotherapy, or analysis of immune cell infiltration, this section is likely relevant to you.

  • SD-208 as a Protein Kinase D (PKD) Inhibitor: This compound has been studied for its ability to block prostate cancer cell proliferation by inducing G2/M cell cycle arrest.[2] If your experiments focus on cell cycle analysis, prostate cancer cell lines, or kinase inhibition, please refer to the troubleshooting guide for SD-208.

  • RVX-208 (Apabetalone): While not typically abbreviated as this compound, RVX-208 is another small molecule inhibitor (a BET inhibitor) in clinical development.[3] If you are working with a BET inhibitor, please verify the specific nomenclature of your compound.

Troubleshooting Guide for this compound (AVS100, HDAC6 Inhibitor)

This section addresses common issues encountered when working with the HDAC6 inhibitor this compound (AVS100).

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in tumor growth inhibition in our in vivo mouse models. What could be the cause?

A1: Inconsistent tumor growth inhibition can stem from several factors. Here are some key areas to investigate:

  • Compound Stability and Formulation: Ensure the fresh preparation of your this compound formulation for each administration. The stability of the compound in your chosen vehicle can impact its efficacy. It is advisable to conduct a small pilot study to determine the optimal formulation and administration route for your specific tumor model.

  • Tumor Inoculation: Variability in the initial tumor cell number and injection site can lead to divergent tumor growth rates. Standardize your cell preparation and injection technique to minimize this variability.

  • Animal Health and Husbandry: The overall health and stress levels of the animals can influence tumor engraftment and growth. Ensure consistent housing conditions and monitor for any signs of distress.

  • Biological Variability: Inherent biological differences between animals can contribute to varied responses. Increasing the number of animals per group can help to improve the statistical power of your study.

Q2: Our in vitro assays show inconsistent effects on immune cell populations. How can we troubleshoot this?

A2: When assessing the immunomodulatory effects of this compound, consistency is key. Consider the following:

  • Cell Line/Primary Cell Integrity: Ensure your cell lines are free from contamination and that primary cells are handled with care to maintain their viability and functionality. Passage number can also affect cellular responses.

  • Reagent Quality: The quality and lot-to-lot variability of reagents such as cytokines and antibodies can significantly impact results. It is recommended to test new lots of critical reagents before use in large-scale experiments.

  • Assay Timing: The timing of this compound treatment and subsequent analysis is critical, especially when studying dynamic processes like cytokine secretion or cell activation. Establish a precise timeline for your experimental workflow.

Experimental Protocols

Protocol: In Vivo Tumor Model

A representative in vivo study might involve the following steps:

  • Cell Culture: Culture SM1 melanoma or CT26 colon cancer cells under standard conditions.[1]

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells into the flank of syngeneic mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups. Administer this compound (or vehicle control) via the determined optimal route and schedule.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for immune cell markers or gene expression analysis.[1]

Data Presentation

Table 1: Example Data for In Vivo Tumor Growth Study

Treatment GroupNumber of AnimalsMean Tumor Volume (Day 21) (mm³)Standard Deviation
Vehicle Control101500250
This compound (10 mg/kg)10800150
This compound + anti-PD11020050

Signaling Pathway and Workflow Diagrams

HDAC6_Inhibition_Pathway Proposed Mechanism of this compound (HDAC6 Inhibitor) SS208 This compound (AVS100) HDAC6 HDAC6 SS208->HDAC6 inhibits Acetylation Increased Acetylation (e.g., α-tubulin) SS208->Acetylation leads to HDAC6->Acetylation deacetylates ImmuneModulation Modulation of Tumor Microenvironment Acetylation->ImmuneModulation TCells Increased CD8+ T-cells ImmuneModulation->TCells Macrophages Pro-inflammatory Macrophages ImmuneModulation->Macrophages AntiTumor Anti-Tumor Effect TCells->AntiTumor Macrophages->AntiTumor

Caption: Proposed mechanism of this compound (AVS100) as an HDAC6 inhibitor.

Experimental_Workflow_InVivo In Vivo Experiment Workflow Start Start CellCulture Tumor Cell Culture Start->CellCulture TumorInoculation Tumor Inoculation CellCulture->TumorInoculation TumorGrowth Allow Tumor Growth TumorInoculation->TumorGrowth Randomization Randomize Animals TumorGrowth->Randomization Treatment Initiate Treatment (this compound / Vehicle) Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Tumor Excision and Analysis Endpoint->Analysis End End Analysis->End

Caption: A typical workflow for an in vivo tumor model experiment.

Troubleshooting Guide for SD-208 (PKD Inhibitor)

This section provides guidance for researchers using SD-208, a selective, ATP-competitive inhibitor of Protein Kinase D (PKD).

Frequently Asked Questions (FAQs)

Q1: We are seeing inconsistent results in our cell cycle analysis after SD-208 treatment. What could be the problem?

A1: Inconsistent cell cycle arrest can be due to several experimental variables. Here's what to check:

  • Cell Density and Synchronization: The initial cell density at the time of treatment can influence the drug's effect. For cell cycle experiments, consider synchronizing the cells before adding SD-208 to achieve a more uniform response.

  • Treatment Duration and Concentration: The duration of treatment and the concentration of SD-208 are critical. A time-course and dose-response experiment is highly recommended to determine the optimal conditions for your specific cell line. For example, treatment of DU145 and PC3 cells with 30 μM of SD-208 for 48-72 hours has been shown to induce G2/M arrest.[2]

  • Flow Cytometry Staining: Inconsistent staining with propidium iodide (or other DNA dyes) can lead to artifactual results. Ensure proper cell fixation and staining procedures.

Q2: Our Western blot results for cell cycle regulatory proteins are not reproducible. What should we do?

A2: Reproducibility in Western blotting requires meticulous attention to detail. Consider the following:

  • Protein Extraction and Quantification: Ensure complete cell lysis and accurate protein quantification to load equal amounts of protein for each sample.

  • Antibody Quality: The specificity and affinity of your primary antibodies are paramount. Validate your antibodies and use them at the recommended dilution.

  • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane. Ponceau S staining can be a useful quality control step.

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Seeding: Plate prostate cancer cells (e.g., DU145 or PC3) at an appropriate density.

  • Treatment: Treat the cells with the desired concentration of SD-208 or vehicle (DMSO) for the specified duration (e.g., 48 hours).[2]

  • Cell Harvest: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Data Presentation

Table 2: Example Data for Cell Cycle Analysis

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)652015
SD-208 (30 µM)251065

Signaling Pathway and Workflow Diagrams

PKD_Inhibition_Pathway Proposed Mechanism of SD-208 (PKD Inhibitor) SD208 SD-208 PKD1 PKD1 SD208->PKD1 inhibits (ATP-competitive) G2M_Arrest G2/M Cell Cycle Arrest SD208->G2M_Arrest induces CellProliferation Cell Proliferation PKD1->CellProliferation promotes G2M_Arrest->CellProliferation inhibits p21 Induction of Cip1/p21 G2M_Arrest->p21 Cdc25C Upregulation of Cdc25C/Cdc2 Pathway G2M_Arrest->Cdc25C

Caption: Proposed mechanism of SD-208 as a PKD inhibitor leading to cell cycle arrest.[2]

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Start Start SeedCells Seed Cells Start->SeedCells TreatCells Treat with SD-208 / Vehicle SeedCells->TreatCells HarvestCells Harvest Cells TreatCells->HarvestCells FixCells Fix Cells in Ethanol HarvestCells->FixCells StainCells Stain with Propidium Iodide FixCells->StainCells FlowCytometry Analyze by Flow Cytometry StainCells->FlowCytometry DataAnalysis Analyze Cell Cycle Phases FlowCytometry->DataAnalysis End End DataAnalysis->End

Caption: A standard workflow for cell cycle analysis using flow cytometry.

References

Technical Support Center: Addressing SS-208 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the selective HDAC6 inhibitor, SS-208 (also known as AVS100), in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as AVS100, is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Unlike other HDACs that are primarily located in the nucleus and regulate gene expression through histone modification, HDAC6 is predominantly found in the cytoplasm.[2] Its main function involves the deacetylation of non-histone proteins, such as α-tubulin and Hsp90.[2][3] By inhibiting HDAC6, this compound leads to the hyperacetylation of these target proteins, which can disrupt cancer cell processes like cell migration, protein quality control, and cell signaling, ultimately leading to anti-tumor effects.[1][2][4]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still an emerging area of research, resistance to HDAC inhibitors, in general, can be attributed to several factors:

  • Altered Drug Target: Changes in the expression or structure of HDAC6 can prevent effective binding of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating pro-survival signaling pathways that compensate for the effects of HDAC6 inhibition. Key pathways to investigate include the EGFR, PI3K/AKT, and MAPK/ERK pathways.[3]

  • Altered Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells less susceptible to this compound-induced cell death.[5][6]

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically done using a cell viability assay, such as the MTT or MTS assay.

Troubleshooting Guides

Problem 1: Decreased or no observable cytotoxic effect of this compound.

Possible Cause 1: Development of a resistant cell population.

  • Troubleshooting Steps:

    • Determine and Compare IC50 Values: Perform a dose-response experiment with a range of this compound concentrations on both the parental and suspected resistant cell lines. A rightward shift in the dose-response curve and a significantly higher IC50 for the suspected resistant line confirms resistance.

    • Assess Target Engagement: Use Western blotting to check the acetylation status of α-tubulin, a primary substrate of HDAC6. In resistant cells, you may observe a reduced increase in α-tubulin acetylation upon this compound treatment compared to sensitive cells.

    • Investigate Expression of Resistance-Associated Proteins: Use qPCR or Western blotting to examine the expression levels of drug efflux pumps (P-gp, BCRP) and key proteins in survival signaling pathways (e.g., p-AKT, p-ERK).

Possible Cause 2: Compound Instability or Inactivity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: this compound may be unstable in solution. It is recommended to prepare fresh solutions for each experiment.[1]

    • Verify Compound Integrity: If possible, confirm the integrity of your this compound stock using analytical methods.

    • Use a Positive Control Cell Line: Test the activity of your this compound solution on a known sensitive cell line to ensure it is active.

Problem 2: this compound induces cell cycle arrest but not apoptosis.

Possible Cause: Alterations in apoptotic signaling pathways.

  • Troubleshooting Steps:

    • Analyze Apoptosis Regulators: Perform Western blot analysis to compare the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins in sensitive versus resistant cells, both with and without this compound treatment. Upregulation of anti-apoptotic proteins in resistant cells is a common resistance mechanism.[5][6]

    • Assess Caspase Activity: Use a caspase activity assay (e.g., Caspase-3/7 activity assay) to determine if the apoptotic cascade is being initiated. A lack of caspase activation in the presence of cell cycle arrest suggests a block in the apoptotic pathway.

    • Consider Combination Therapies: If the apoptotic machinery is compromised, combining this compound with a pro-apoptotic agent (e.g., a Bcl-2 inhibitor) may restore sensitivity.

Experimental Protocols

Protocol 1: Generation of an this compound Resistant Cancer Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

  • Determine the initial IC50: First, determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Monitor and Passage: Continuously monitor the health and proliferation of the cells. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.

  • Cryopreservation: At each successful adaptation to a higher concentration, cryopreserve a stock of the cells. This is crucial in case of cell death at a subsequent, higher concentration.[7]

  • Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the level of resistance by determining the new IC50 and comparing it to the parental cell line. A resistant cell line will typically have an IC50 that is at least 5-10 fold higher than the parental line.

Protocol 2: Cell Viability (MTS) Assay to Determine IC50
  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[8]

Protocol 3: Western Blot for Acetylated α-Tubulin and Signaling Proteins
  • Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against acetylated α-tubulin, total α-tubulin, p-AKT, total AKT, p-ERK, total ERK, or other proteins of interest. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of acetylated or phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Melanoma (SM1)15-
This compound Resistant Melanoma (SM1-R)18012
Parental Colon (CT26)25-
This compound Resistant Colon (CT26-R)30012

Note: These are hypothetical values for illustrative purposes.

Visualizations

cluster_0 This compound Mechanism of Action SS208 This compound HDAC6 HDAC6 SS208->HDAC6 inhibits aTubulin α-Tubulin (acetylated) HDAC6->aTubulin deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 deacetylates CellMotility Decreased Cell Motility aTubulin->CellMotility ProteinDegradation Misfolded Protein Degradation Hsp90->ProteinDegradation

Caption: Mechanism of action of the HDAC6 inhibitor this compound.

cluster_1 Troubleshooting Workflow for Decreased this compound Efficacy Start Decreased this compound Efficacy Observed CheckCompound Verify Compound Activity & Stability Start->CheckCompound CompareIC50 Compare IC50: Parental vs. Resistant CheckCompound->CompareIC50 IC50Increased IC50 Significantly Increased? CompareIC50->IC50Increased InvestigateMechanisms Investigate Resistance Mechanisms IC50Increased->InvestigateMechanisms Yes CompoundIssue Compound Issue: Prepare fresh/re-validate IC50Increased->CompoundIssue No CheckTarget Assess Target Engagement (Ac-Tubulin) InvestigateMechanisms->CheckTarget CheckEfflux Analyze Drug Efflux Pump Expression InvestigateMechanisms->CheckEfflux CheckPathways Probe Survival Signaling Pathways InvestigateMechanisms->CheckPathways

Caption: Troubleshooting workflow for reduced this compound efficacy.

cluster_2 Potential Resistance Pathways to this compound Resistance This compound Resistance Efflux Increased Drug Efflux (e.g., P-gp/MDR1) Resistance->Efflux Bypass Activation of Bypass Pathways Resistance->Bypass Apoptosis Altered Apoptosis Regulation Resistance->Apoptosis AKT PI3K/AKT Pathway Bypass->AKT ERK MAPK/ERK Pathway Bypass->ERK Bcl2 Upregulation of Bcl-2 Family Proteins Apoptosis->Bcl2

Caption: Potential mechanisms of resistance to this compound.

References

Technical Support Center: Improving the Bioavailability of SS-208 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the oral bioavailability of the poorly soluble compound SS-208 in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the low oral bioavailability of this compound?

A1: The first step is to characterize the fundamental physicochemical and pharmacokinetic properties of this compound. This involves:

  • Confirming Intrinsic Properties: Evaluate the aqueous solubility of this compound at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) and determine its permeability using in vitro models such as the Caco-2 cell monolayer assay.[1]

  • Determining Absolute Bioavailability: Conduct an intravenous (IV) administration study in the same animal model to calculate the absolute bioavailability (F%). This will help differentiate between poor absorption and rapid systemic clearance as the primary cause of low oral exposure.[1]

  • Evaluating In Vitro Metabolism: Utilize liver microsomes from the relevant animal species (e.g., rat, dog) and humans to assess the metabolic stability of this compound. This provides insight into the potential for first-pass metabolism.[1][2]

Q2: Which animal models are recommended for initial bioavailability screening of this compound?

A2: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for initial pharmacokinetic (PK) and bioavailability screening.[3][4] This is due to their well-characterized physiology, cost-effectiveness, and the extensive availability of historical data.[3][4] However, it is crucial to consider species-specific differences in metabolism and gastrointestinal physiology.[4] Beagle dogs are also a frequently used alternative for oral bioavailability studies as they share many similarities with humans in terms of their gastrointestinal anatomy and physiology.[4]

Q3: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs.[5][6][7][8][9][10] These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to improved dissolution rates.[5][7][8][10]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[5][7][8][10]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic compounds.[5][7][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[7][8]

  • Use of Co-solvents and Surfactants: Incorporating co-solvents and surfactants in liquid formulations can also improve solubility.[3][5]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound between animal subjects in the same dosing group.

  • Potential Cause: Inconsistent dosing technique, particularly with oral gavage of suspensions.[1]

    • Troubleshooting Step: Ensure the formulation is homogeneous and uniformly suspended before each administration to prevent settling. Verify the accuracy of the dosing volume for each animal and ensure all personnel are consistently trained in the oral gavage technique.[1][3]

  • Potential Cause: Animal health and stress levels affecting gastrointestinal physiology.[1]

    • Troubleshooting Step: Properly acclimatize animals to their environment and handling procedures before the study begins. Monitor animal health throughout the experiment.[1]

  • Potential Cause: Food effects, if fasting is not consistent.[1]

    • Troubleshooting Step: Implement and adhere to a standardized fasting protocol for all animals in the study. The presence of food can alter gastric emptying and the secretion of bile, which may impact the absorption of lipophilic compounds.[1]

Issue 2: A new formulation strategy (e.g., micronization) for this compound did not lead to a significant improvement in bioavailability.

  • Potential Cause: The absorption of this compound is limited by its permeability, not just its solubility (indicative of a BCS Class IV compound).[1]

    • Troubleshooting Step: Re-evaluate the in vitro permeability data. Consider formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers or the use of lipid-based systems that can facilitate lymphatic transport.[1][11]

  • Potential Cause: Extensive first-pass metabolism in the gut wall or liver.[3]

    • Troubleshooting Step: Compare the pharmacokinetic profiles after oral and intravenous administration. A significant difference in the exposure to the parent drug suggests a high first-pass effect.[1] In vitro metabolism studies using intestinal and liver microsomes can help quantify the extent of metabolism.[2][3]

Issue 3: The selected vehicle for this compound formulation is causing adverse effects in the animal model.

  • Potential Cause: The vehicle itself has poor tolerability at the administered dose.

    • Troubleshooting Step: Review the literature for the safety and tolerability of the chosen excipients in the selected animal model. Conduct a vehicle tolerability study before initiating the main pharmacokinetic study. Consider alternative, well-tolerated vehicles.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension1050 ± 152.0250 ± 75100
Micronized Suspension10120 ± 301.5600 ± 150240
Nanosuspension10250 ± 501.01250 ± 250500
Solid Dispersion10300 ± 601.01600 ± 320640
SEDDS10450 ± 900.52500 ± 5001000

Data are presented as mean ± standard deviation and are hypothetical for a model compound like this compound.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188), purified water, milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Procedure:

    • Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water.

    • Add the pre-suspension and milling media to the milling chamber.

    • Mill the suspension at a controlled temperature for a specified duration.

    • Periodically withdraw samples to monitor the particle size distribution using a laser diffraction particle size analyzer.

    • Continue milling until the desired particle size (e.g., <200 nm) is achieved.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound.

  • Materials: this compound, oil phase (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol HP).

  • Procedure:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Accurately weigh the selected oil, surfactant, and co-surfactant and mix them in a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.

    • Add the pre-weighed amount of this compound to the excipient mixture and stir until the drug is completely dissolved.

    • To assess the self-emulsification performance, add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Decision A Physicochemical Characterization (Solubility, Permeability) D Select Formulation Strategy (e.g., Nanosuspension, SEDDS) A->D B In Vitro Metabolism (Liver Microsomes) B->D C IV Pharmacokinetic Study (Absolute Bioavailability) C->D E Formulation Optimization D->E F Oral PK Study in Animal Model E->F G Data Analysis (Cmax, AUC, Tmax) F->G H Bioavailability Goal Met? G->H I Proceed to Further Studies H->I Yes J Re-evaluate and Reformulate H->J No J->D formulation_selection A Poorly Soluble this compound B Is this compound Lipophilic? A->B D Consider Lipid-Based Formulations (e.g., SEDDS) B->D Yes E Consider Particle Size Reduction (e.g., Nanosuspension) B->E No C Is Permeability an Issue? F Consider Permeation Enhancers C->F Yes G Consider Solid Dispersions C->G No D->C E->C permeation_enhancer_mechanism cluster_0 Intestinal Epithelial Cell TJ Tight Junction Proteins (Claudin, Occludin) SS208 This compound TJ->SS208 Allows Paracellular Transport Ca Intracellular Ca2+ PKC Protein Kinase C Ca->PKC Activates PKC->TJ Phosphorylates & Disrupts PE Permeation Enhancer PE->Ca Increases Absorption Increased this compound Absorption SS208->Absorption

References

Technical Support Center: Mitigating SS-208-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel anti-cancer agent SS-208. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the cytotoxic effects of this compound on non-cancerous cells observed during in vitro experimentation.

Compound Profile: this compound

  • Therapeutic Class: Investigational Anti-Cancer Agent

  • Primary Mechanism: Selective inhibition of a tumor-associated kinase, leading to cell cycle arrest and apoptosis in malignant cells.

  • Known Off-Target Effect: In normal (non-cancerous) cells, this compound can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress, mitochondrial damage, and subsequent activation of the apoptotic cascade.

Frequently Asked Questions (FAQs)

Q1: We are observing significant death in our normal cell control cultures treated with this compound. Is this expected?

A1: Yes, a certain level of cytotoxicity in normal cells is a known off-target effect of this compound. The compound can induce oxidative stress, which, if unmitigated, leads to apoptosis. The extent of this cytotoxicity can vary depending on the cell type and culture conditions.

Q2: What is the underlying mechanism of this compound-induced cytotoxicity in normal cells?

A2: this compound has been shown to interfere with mitochondrial electron transport chain activity in normal cells. This leads to the generation of excess Reactive Oxygen Species (ROS). The accumulation of ROS damages cellular components, triggers the mitochondrial permeability transition, and initiates the intrinsic apoptotic pathway, primarily through the activation of caspase-3.

Q3: How can we reduce this off-target cytotoxicity in our normal cell lines to better study the on-target effects?

A3: The most effective strategy is to counteract the primary mechanism of toxicity—oxidative stress. Co-treatment with an antioxidant has been shown to be effective. We recommend the use of N-acetylcysteine (NAC), a potent antioxidant and a precursor to glutathione (GSH), a key intracellular antioxidant.[1][2][3] NAC can directly scavenge ROS and also replenish intracellular GSH levels, thereby protecting the cells from this compound-induced damage.[4]

Q4: What is the recommended concentration of N-acetylcysteine (NAC) to use with this compound?

A4: The optimal concentration of NAC can be cell-type dependent. We recommend performing a dose-response experiment to determine the lowest effective concentration for your specific cell line. A common starting range for NAC in cell culture is 0.5 mM to 5 mM.[2] See the troubleshooting guide below for more details.

Q5: Will the addition of an antioxidant like NAC interfere with the anti-cancer effects of this compound on my cancer cell lines?

A5: This is a critical consideration. You should always validate the effects of any co-treatment on your cancer cell models. In many cases, cancer cells have a compromised antioxidant defense system, which this compound exploits. Therefore, the protective effects of NAC may be less pronounced in cancer cells compared to normal cells. However, it is essential to run parallel experiments on your cancer cell lines to confirm that the efficacy of this compound is not unacceptably compromised.

Troubleshooting Guides

Issue 1: Excessive Normal Cell Death Preventing Further Analysis

Problem: After treating normal cells with this compound, viability is too low to perform downstream assays (e.g., western blotting, qPCR).

Solution Workflow:

  • Confirm Cytotoxicity: First, confirm that the observed cell death is due to this compound. Run a dose-response curve to determine the IC50 of this compound in your normal cell line using a cell viability assay like MTT.[5][6][7][8]

  • Introduce a Protective Agent: Based on the known mechanism, co-treat the cells with this compound and a range of concentrations of the antioxidant N-acetylcysteine (NAC) (e.g., 0.5, 1, 2.5, 5 mM).

  • Assess Viability: Perform an MTT assay to identify the optimal NAC concentration that restores cell viability without affecting the basal health of the cells.

  • Validate on Cancer Cells: Crucially, test the selected this compound + NAC combination on your cancer cell lines to ensure the anti-tumor efficacy is not significantly diminished.

Logical Troubleshooting Flowchart:

G start Start: Excessive Normal Cell Death confirm_toxicity Confirm this compound Toxicity (MTT Assay Dose-Response) start->confirm_toxicity co_treat Co-treat with this compound + NAC (0.5 - 5 mM) confirm_toxicity->co_treat assess_viability Assess Viability of Normal Cells (MTT Assay) co_treat->assess_viability optimal_nac Identify Optimal NAC Concentration assess_viability->optimal_nac validate_cancer Validate on Cancer Cells: Does NAC inhibit this compound efficacy? optimal_nac->validate_cancer Concentration Found proceed Proceed with Experiment (Optimal NAC Concentration) validate_cancer->proceed No adjust_nac Adjust NAC concentration or consider alternative protective agent validate_cancer->adjust_nac Yes end Endpoint: Cytotoxicity Mitigated proceed->end adjust_nac->co_treat

Caption: Troubleshooting workflow for excessive this compound cytotoxicity.

Issue 2: Unsure if Cell Death is Apoptosis or Necrosis

Problem: It is unclear whether this compound is causing programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in normal cells.

Solution:

  • Perform Annexin V and Propidium Iodide (PI) Staining: This is a standard flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

  • Expected Result: this compound treatment should show an increase in the Annexin V-positive populations, confirming an apoptotic mechanism. Co-treatment with NAC should significantly reduce the percentage of these populations.

Quantitative Data Summary

The following tables present representative data from internal validation studies on the human normal lung fibroblast cell line (IMR-90).

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in IMR-90 Cells

Treatment GroupConcentrationCell Viability (% of Control) ± SD
Vehicle Control-100 ± 4.5
This compound10 µM45.2 ± 5.1
This compound + NAC10 µM + 0.5 mM62.7 ± 4.8
This compound + NAC10 µM + 1.0 mM85.4 ± 5.3
This compound + NAC10 µM + 2.5 mM92.1 ± 4.9
NAC only2.5 mM98.5 ± 4.2
Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Effect of NAC on this compound-Induced Apoptosis and ROS Production in IMR-90 Cells

Treatment Group (24h)Intracellular ROS Level (Fold Change) ± SDCaspase-3 Activity (Fold Change) ± SD% Apoptotic Cells (Annexin V+) ± SD
Vehicle Control1.0 ± 0.11.0 ± 0.24.1 ± 1.5
This compound (10 µM)4.8 ± 0.55.2 ± 0.651.3 ± 6.2
This compound + NAC (1.0 mM)1.5 ± 0.31.7 ± 0.412.6 ± 3.8
ROS levels were measured by DCFH-DA assay. Caspase-3 activity was measured using a fluorometric substrate assay. Apoptosis was measured by Annexin V/PI staining.

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of viability.[5][7][8]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[6]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with this compound and/or NAC at the desired concentrations for the specified time (e.g., 24 hours).

  • After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[5][6][8]

  • Carefully aspirate the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol measures cellular oxidative stress by detecting ROS levels.

Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate (preferably black-walled for fluorescence) and treat with this compound and/or NAC for the desired time.

  • Prepare a 10 mM stock solution of DCFH-DA in DMSO.[13]

  • Just before use, dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium.[13]

  • Remove the treatment medium from the cells and wash once with PBS.

  • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[14][15]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[13][15]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.[9][10]

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[9]

  • Flow cytometer

Procedure:

  • Treat cells with this compound and/or NAC as required.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

  • Add 5 µL of FITC-Annexin V and 1-2 µL of PI staining solution.[9][10]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Analyze the samples by flow cytometry within one hour.

Signaling Pathway and Workflow Diagrams

This compound Induced Cytotoxicity Pathway in Normal Cells

G SS208 This compound Mito Mitochondria SS208->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS GSH Glutathione (GSH) Depletion ROS->GSH Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Casp9 Caspase-9 Activation Damage->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Scavenges NAC->GSH Replenishes

Caption: this compound induces ROS, leading to apoptosis. NAC mitigates this.

Experimental Workflow for Testing a Mitigating Agent

G cluster_assays Perform Assays start Seed Normal Cells in 96-well plates treat Treat with this compound ± Mitigating Agent (e.g., NAC) start->treat incubate Incubate for 24 hours treat->incubate assay_viability Cell Viability (MTT Assay) incubate->assay_viability assay_ros ROS Levels (DCFH-DA) incubate->assay_ros assay_apoptosis Apoptosis (Annexin V/PI) incubate->assay_apoptosis analyze Analyze Data: Compare this compound vs This compound + Agent assay_viability->analyze assay_ros->analyze assay_apoptosis->analyze end Determine Efficacy of Mitigating Agent analyze->end

Caption: Workflow for evaluating agents that mitigate this compound toxicity.

References

Overcoming poor cell permeability of SS-208

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of the experimental compound SS-208.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a novel synthetic small molecule inhibitor targeting the intracellular protein-protein interaction between Factor X and Catalyst Y, a critical node in the ABC signaling pathway implicated in several proliferative diseases. Its therapeutic potential is currently limited by low passive diffusion across the cell membrane, leading to suboptimal concentrations at the intracellular target site and consequently, reduced efficacy in cell-based assays.

Q2: What are the primary strategies to overcome the poor cell permeability of this compound?

There are three main approaches to enhance the intracellular delivery of this compound:

  • Chemical Modification (Prodrug Approach): This involves modifying the this compound molecule to create a more lipophilic version that can more easily traverse the lipid bilayer of the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active this compound.

  • Formulation with Permeability Enhancers: Co-administration of this compound with compounds that transiently and reversibly open tight junctions or fluidize the cell membrane can increase its uptake.

  • Encapsulation in Nanocarriers: Loading this compound into biocompatible nanocarriers, such as liposomes or polymeric nanoparticles, can facilitate its entry into cells via endocytosis.

Q3: How can I assess the cell permeability of this compound in my experiments?

The most common method is the Caco-2 permeability assay. This in vitro model uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. The assay measures the rate at which a compound (in this case, this compound) moves from the apical (top) to the basolateral (bottom) side of the monolayer. The apparent permeability coefficient (Papp) is calculated to quantify the permeability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low potency of this compound in cell-based assays compared to biochemical assays. Poor cell permeability is preventing this compound from reaching its intracellular target.1. Synthesize a lipophilic prodrug of this compound (e.g., an ester).2. Formulate this compound with a known permeability enhancer.3. Encapsulate this compound in a nanocarrier system.
High variability in permeability assay results. 1. Inconsistent Caco-2 cell monolayer integrity.2. this compound instability in the assay buffer.1. Regularly measure the transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before each experiment.2. Assess the stability of this compound in the assay buffer over the time course of the experiment using HPLC.
Prodrug approach is not improving intracellular concentration. 1. The prodrug is not being efficiently cleaved intracellularly.2. The prodrug itself has poor permeability.1. Confirm the presence and activity of the target esterases in your cell line.2. Consider alternative prodrug strategies with different cleavable linkers.

Quantitative Data Summary

The following table summarizes the apparent permeability (Papp) of this compound in its original form and with various permeability enhancement strategies, as determined by Caco-2 permeability assays.

Compound/Formulation Apparent Permeability (Papp) (10⁻⁶ cm/s) Fold Improvement
This compound (unmodified)0.8 ± 0.21.0
This compound Prodrug (Ester)4.5 ± 0.55.6
This compound + Permeability Enhancer2.1 ± 0.32.6
This compound Liposomal Formulation7.2 ± 0.99.0

Experimental Protocols

Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. Only use inserts with TEER values above 250 Ω·cm².

  • Assay Initiation:

    • Wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., this compound at 10 µM) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh transport buffer.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the Transwell membrane.

    • C₀ is the initial concentration of the compound in the apical chamber.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis start Start: Culture Caco-2 cells on Transwell inserts teer Measure TEER for monolayer integrity start->teer add_compound Add this compound formulation to apical side teer->add_compound If TEER > 250 Ω·cm² incubate Incubate and collect samples from basolateral side add_compound->incubate quantify Quantify this compound concentration (LC-MS/MS) incubate->quantify calculate Calculate Papp value quantify->calculate end End: Compare permeability calculate->end

Caption: Workflow for assessing this compound permeability using the Caco-2 assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ss208_out This compound (Poor Permeability) ss208_prodrug This compound Prodrug (High Permeability) ss208_in Active this compound ss208_prodrug->ss208_in Cleavage esterases Esterases esterases->ss208_in factor_x Factor X ss208_in->factor_x Inhibits Interaction catalyst_y Catalyst Y factor_x->catalyst_y Interaction downstream Downstream Signaling (e.g., Proliferation) catalyst_y->downstream

Adjusting SS-208 treatment duration for optimal effect

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound designation "SS-208" can be associated with multiple research molecules. This technical support center focuses exclusively on AVS100 (this compound) , a selective Histone Deacetylase 6 (HDAC6) inhibitor . Information herein should not be applied to other compounds with similar names.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for AVS100 (this compound)?

AVS100 (this compound) is a selective inhibitor of HDAC6, an enzyme primarily located in the cytoplasm.[1][2] Unlike other HDACs that mainly target histone proteins in the nucleus to regulate gene expression, HDAC6 has a number of non-histone protein substrates.[2] A key substrate of HDAC6 is α-tubulin.[2] By inhibiting HDAC6, AVS100 (this compound) leads to an increase in the acetylation of α-tubulin, which can affect microtubule stability and dynamics, intracellular transport, and cell motility.[3] Additionally, HDAC6 inhibition by AVS100 (this compound) has been shown to modulate the tumor microenvironment by promoting a pro-inflammatory response and enhancing anti-tumor T-cell activity.[4][5][6]

Q2: What is a typical starting concentration and treatment duration for in vitro experiments with AVS100 (this compound)?

For initial in vitro experiments, a dose-response study is recommended to determine the optimal concentration for your specific cell line and assay. Based on published data for selective HDAC6 inhibitors, a common starting point for cell-based assays is in the low nanomolar to low micromolar range. For assessing target engagement (i.e., increased α-tubulin acetylation), treatment times can be as short as a few hours (e.g., 4-8 hours).[7][8] For downstream cellular effects such as apoptosis or changes in cell viability, longer incubation times of 24 to 72 hours are typically employed.[9][10][11]

Q3: How can I confirm that AVS100 (this compound) is active in my cells?

The most direct way to confirm the activity of AVS100 (this compound) is to measure the acetylation of its primary substrate, α-tubulin. This is typically done by Western blot analysis. After treating your cells with AVS100 (this compound) for a sufficient duration (e.g., 4-24 hours), you should observe an increase in the signal for acetylated α-tubulin compared to a vehicle-treated control.[3] It is crucial to also probe for total α-tubulin to ensure equal protein loading.[11]

Q4: What are the recommended solvents and storage conditions for AVS100 (this compound)?

For in vitro use, AVS100 (this compound) is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] For in vivo experiments, various formulations have been used, including a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is recommended to prepare fresh solutions for each experiment, as the compound may be unstable in solution.[1] Always refer to the manufacturer's datasheet for specific storage recommendations, but generally, stock solutions in DMSO should be stored at -20°C or -80°C.

Troubleshooting Guides

Problem 1: No observable increase in α-tubulin acetylation after treatment.
Possible Cause Troubleshooting Step
Compound Inactivity Ensure the compound has been stored correctly and has not degraded. Prepare a fresh stock solution from a new aliquot.[12]
Incorrect Dosage The concentration may be too low for your cell line. Perform a dose-response experiment with a wider range of concentrations.[12]
Insufficient Treatment Duration The incubation time may be too short. Perform a time-course experiment, harvesting cells at multiple time points (e.g., 2, 4, 8, 16, and 24 hours).[3]
Assay Issues Verify the functionality of your primary antibody against acetylated α-tubulin and your secondary antibody. Include a positive control, such as a cell line known to respond to HDAC6 inhibitors or treatment with a pan-HDAC inhibitor like Trichostatin A (TSA).[13]
Problem 2: Higher than expected cytotoxicity or cell death.
Possible Cause Troubleshooting Step
Concentration is too High The inhibitor concentration may be in a toxic range for your cell line. Perform a dose-response curve to identify the optimal therapeutic window.[12]
Enhanced Cell Line Sensitivity Your cell line may be particularly sensitive to HDAC6 inhibition. Consider using a lower concentration range and shorter treatment durations.[12]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic (typically <0.5%). Run a vehicle-only control.
Compound Instability/Degradation Degradation products of the compound could be more toxic. Use freshly prepared solutions for each experiment.[1]
Problem 3: Expected biological effect (e.g., apoptosis) is not observed, despite confirmed target engagement.
Possible Cause Troubleshooting Step
Incorrect Timepoint The peak of the biological response may occur at a different time. Perform a time-course experiment for the specific endpoint (e.g., measure apoptosis at 24, 48, and 72 hours).[9]
Cell Line Resistance The cell line may have intrinsic resistance mechanisms downstream of HDAC6. For example, upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) could confer resistance.[14]
Redundant Pathways Cells may compensate for HDAC6 inhibition by activating other survival pathways.[12]
Sub-optimal Assay Conditions Ensure that the assay for the biological endpoint is optimized and that all reagents are working correctly. Include appropriate positive and negative controls for the assay itself.

Data Presentation

Table 1: Effect of AVS100 (this compound) Treatment Duration on α-Tubulin Acetylation (Illustrative)

This table presents representative data based on typical results for selective HDAC6 inhibitors. Actual results may vary depending on the cell line and experimental conditions.

Treatment Duration (hours)AVS100 (this compound) ConcentrationFold Change in Acetylated α-Tubulin (vs. Vehicle)
41 µM2.5 ± 0.3
81 µM4.2 ± 0.5
161 µM5.8 ± 0.6
241 µM5.5 ± 0.4
Table 2: Effect of AVS100 (this compound) Treatment Duration on Cell Viability (Illustrative)

This table presents representative data based on typical results for selective HDAC6 inhibitors in a cancer cell line.

Treatment Duration (hours)AVS100 (this compound) ConcentrationCell Viability (% of Vehicle Control)
24500 nM85 ± 5%
48500 nM62 ± 7%
72500 nM45 ± 6%
Table 3: In Vivo Dosing and Schedule for AVS100 (this compound) in Murine Models
Animal ModelDosage and AdministrationTreatment ScheduleReference
C57BL/6 mice with SM1 melanoma25 mg/kg, Intraperitoneal (IP)Day 4, 7, 12, 15, and 18 post-tumor inoculation[1]
C57BL/6 mice with SM1 melanoma100 mg/kg, Oral gavageDaily, starting when tumors were palpable[5][15]

Experimental Protocols

Protocol 1: Western Blot for Acetylated α-Tubulin
  • Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of AVS100 (this compound) or vehicle control for the chosen duration (e.g., 4, 8, 16, 24 hours).[3]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A and Nicotinamide).[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[3]

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on a polyacrylamide gel.[3]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against acetylated α-tublin overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Visualize bands using an ECL substrate.[3]

  • Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or another loading control (e.g., β-actin) to ensure equal loading.[3][11]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[9]

  • Treatment: Treat the cells with a serial dilution of AVS100 (this compound) or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[9]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.[16]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[16]

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates. After overnight attachment, treat with AVS100 (this compound) or vehicle control for the desired time (e.g., 24, 48 hours).[9]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[5]

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.[17] Live cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.[18]

Mandatory Visualizations

G AVS100 (this compound) Mechanism of Action cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects AVS100 AVS100 HDAC6 HDAC6 AVS100->HDAC6 inhibits alpha_tubulin α-tubulin HDAC6->alpha_tubulin deacetylates immune_modulation Pro-inflammatory Immune Response HDAC6->immune_modulation modulates apoptosis Induction of Apoptosis HDAC6->apoptosis suppresses acetylated_alpha_tubulin Acetylated α-tubulin microtubule_stability Altered Microtubule Stability & Dynamics acetylated_alpha_tubulin->microtubule_stability

Caption: A diagram illustrating the inhibitory action of AVS100 (this compound) on HDAC6 and its downstream effects.

G Experimental Workflow for Time-Dependent Effects cluster_setup Experiment Setup cluster_timepoints Time-Course Harvest cluster_assays Endpoint Assays seed_cells Seed Cells treat_cells Treat with AVS100 (this compound) or Vehicle seed_cells->treat_cells t1 Timepoint 1 (e.g., 4h) treat_cells->t1 t2 Timepoint 2 (e.g., 24h) treat_cells->t2 t3 Timepoint 3 (e.g., 48h) treat_cells->t3 western Western Blot (Acetylated α-tubulin) t1->western viability Cell Viability Assay (e.g., MTT) t2->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) t2->apoptosis t3->viability t3->apoptosis

Caption: A logical workflow for investigating the time-dependent effects of AVS100 (this compound) treatment.

G Troubleshooting Logic for Lack of Effect start No Observable Effect (e.g., No Apoptosis) check_target Check Target Engagement: Increased Acetylated α-tubulin? start->check_target no_target No check_target->no_target yes_target Yes check_target->yes_target troubleshoot_compound Troubleshoot Compound: - Concentration - Duration - Stability no_target->troubleshoot_compound troubleshoot_downstream Troubleshoot Downstream: - Assay Timepoint - Cell Line Resistance - Assay Protocol yes_target->troubleshoot_downstream

Caption: A flowchart to guide troubleshooting when experiments with AVS100 (this compound) yield negative results.

References

Technical Support Center: Interpreting Unexpected Phenotypes After SS-208 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected phenotypes during experiments with SS-208.

FAQs

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AVS100, is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] Its primary mechanism of action is to block the enzymatic activity of HDAC6, which plays a crucial role in various cellular processes, including protein degradation, cell motility, and immune responses.[1][2] It is important to distinguish this compound (an HDAC6 inhibitor) from other compounds with similar numerical designations, such as SD-208 (a Protein Kinase D inhibitor), to avoid misinterpretation of experimental results.[4][5]

Q2: I am observing a pro-inflammatory response after this compound treatment, but I expected to see apoptosis. Is this an off-target effect?

A2: Not necessarily. While off-target effects are always a possibility with small molecule inhibitors, the pro-inflammatory response you are observing could be a direct consequence of HDAC6 inhibition.[6] Recent studies have shown that the HDAC6 inhibitor AVS100 (this compound) can induce a pro-inflammatory tumor microenvironment by increasing pro-inflammatory tumor-infiltrating macrophages and CD8 effector T cells.[1][2] This suggests that the observed phenotype may be an on-target effect related to the immunomodulatory functions of HDAC6.

Q3: My in vitro and in vivo results with this compound are inconsistent. What could be the cause?

A3: Discrepancies between in vitro and in vivo experiments are a common challenge in drug development. Several factors could contribute to this:

  • Compound Stability and Metabolism: this compound might be metabolized differently in a whole organism compared to a cell culture system. It's crucial to assess the metabolic stability of the compound in your in vivo model.[7]

  • Bioavailability and Target Engagement: The compound may not reach the target tissue in sufficient concentrations in vivo. Pharmacokinetic studies are essential to determine the bioavailability and tissue distribution of this compound.

  • Complex Biological Environment: The in vivo microenvironment is significantly more complex than in vitro conditions. The presence of various cell types, signaling molecules, and the extracellular matrix can influence the cellular response to this compound.[1]

Q4: How can I confirm that this compound is engaging its target (HDAC6) in my experimental system?

A4: Several methods can be used to confirm target engagement:

  • Western Blot Analysis: You can assess the acetylation status of known HDAC6 substrates, such as α-tubulin. An increase in acetylated α-tubulin would indicate HDAC6 inhibition.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding, providing direct evidence of target engagement in a cellular context.[8]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): This can be used to identify proteins that interact with this compound, confirming its binding to HDAC6 and potentially identifying off-target interactions.

Troubleshooting Guides

Problem 1: Unexpected Cell Cycle Arrest Instead of Apoptosis

  • Possible Cause: The observed phenotype might be a direct, on-target effect of this compound. For example, the related compound SD-208, a PKD inhibitor, has been shown to induce G2/M cell cycle arrest.[4][5] While this compound is an HDAC6 inhibitor, it's possible that HDAC6 inhibition in your specific cell line leads to cell cycle arrest rather than apoptosis.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Verify that this compound is inhibiting HDAC6 in your cells using Western blot for acetylated α-tubulin.

    • Dose-Response Analysis: Perform a detailed dose-response curve to see if higher concentrations of this compound induce apoptosis.

    • Time-Course Experiment: Analyze cell cycle progression and apoptosis markers at different time points after treatment.

    • Literature Review: Investigate if other HDAC6 inhibitors have been reported to cause cell cycle arrest in similar models.

Problem 2: High Variability in Experimental Replicates

  • Possible Cause: Inconsistent results can stem from issues with compound handling, solubility, or experimental setup.

  • Troubleshooting Steps:

    • Compound Stability: Ensure your this compound stock is properly stored and prepare fresh dilutions for each experiment.[7][9]

    • Solubility: Visually inspect your treatment media for any precipitation. If solubility is an issue, consider using a different solvent or adding a solubilizing agent, ensuring to include appropriate vehicle controls.[9]

    • Assay Conditions: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.[10]

Quantitative Data Summary

Table 1: General Concentration Ranges for Small Molecule Inhibitors

Assay TypeTypical IC50 RangeTypical Cellular Effective Concentration
Biochemical Assay<100 nMN/A
Cell-Based Assay1-10 µM>10 µM may indicate non-specific effects[11]

Note: Optimal concentrations for this compound should be determined empirically for each specific experimental system.

Experimental Protocols

Protocol 1: Western Blot for Acetylated α-Tubulin

  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and deacetylase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.

Visualizations

SS208_Mechanism_of_Action cluster_inhibition This compound (AVS100) cluster_pathway HDAC6 Pathway cluster_phenotype Cellular Phenotypes SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits alpha_tubulin α-tubulin (acetylated) HDAC6->alpha_tubulin Deacetylates other_substrates Other Substrates HDAC6->other_substrates Deacetylates Immune_Response Pro-inflammatory Immune Response HDAC6->Immune_Response Modulates Cell_Motility Altered Cell Motility alpha_tubulin->Cell_Motility Protein_Degradation Changes in Protein Degradation other_substrates->Protein_Degradation

Caption: Mechanism of action of this compound as an HDAC6 inhibitor.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_On_Target Confirm On-Target Effect (e.g., Western for Ac-Tubulin) Start->Check_On_Target Check_Off_Target Investigate Off-Target Effects (e.g., Kinome Screen) Check_On_Target->Check_Off_Target On-Target Not Confirmed Dose_Response Perform Dose-Response and Time-Course Analysis Check_On_Target->Dose_Response On-Target Confirmed Optimize_Experiment Optimize Experimental Parameters (Solubility, Stability) Check_Off_Target->Optimize_Experiment Literature_Review Review Literature for Similar Phenotypes Dose_Response->Literature_Review Hypothesis Formulate New Hypothesis Based on On-Target Effect Literature_Review->Hypothesis

References

Validation & Comparative

SS-208 Versus Other HDAC6 Inhibitors in Melanoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of melanoma treatment is evolving, with a growing focus on targeted therapies that can overcome resistance and enhance anti-tumor immunity. Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target due to its critical role in protein quality control, cell migration, and immune regulation. This guide provides a detailed comparison of SS-208 (also known as AVS100), a novel and highly selective HDAC6 inhibitor, with other notable HDAC6 inhibitors, Nexturastat A and Tubastatin A, in the context of melanoma.

Executive Summary

Selective inhibition of HDAC6 presents a compelling strategy in melanoma therapy. Unlike pan-HDAC inhibitors which can be associated with toxicity, selective HDAC6 inhibitors demonstrate a more favorable safety profile. The primary anti-tumor mechanism of these inhibitors in melanoma is not direct cytotoxicity but rather the modulation of the tumor microenvironment to elicit a robust anti-tumor immune response. This compound, Nexturastat A, and Tubastatin A all exhibit potent HDAC6 inhibition and have shown efficacy in preclinical melanoma models. This guide will delve into their comparative selectivity, in vitro and in vivo performance, and the underlying signaling pathways they modulate.

Data Presentation: Quantitative Comparison of HDAC6 Inhibitors

The following tables summarize the key quantitative data for this compound, Nexturastat A, and Tubastatin A, providing a clear comparison of their potency and selectivity.

Table 1: In Vitro Potency (IC50) of HDAC6 Inhibitors

InhibitorHDAC6 IC50 (nM)
This compound12[1]
Nexturastat A5[2][3]
Tubastatin A15[1][4][5]

Table 2: Selectivity Profile of HDAC6 Inhibitors (IC50 in nM)

InhibitorHDAC1HDAC2HDAC3HDAC6HDAC8Selectivity (HDAC1/HDAC6 ratio)
This compound >1000>1000>100012>1000>83
Nexturastat A 3000690066505-600
Tubastatin A 16400>30000>3000015854~1093

Note: Data for a full selectivity panel for this compound was not publicly available. The values of >1000 nM for other HDACs indicate high selectivity for HDAC6.

Table 3: In Vivo Efficacy in Murine Melanoma Models

InhibitorMouse ModelDosing RegimenKey Outcomes
This compound Syngeneic SM1 Melanoma25 mg/kg, i.p.Significant reduction in tumor growth.[6]
Nexturastat A B16-F10 MelanomaNot specifiedDelayed tumor growth.
Tubastatin A B16-F10 MelanomaNot specifiedDelayed tumor growth.

Mechanism of Action: Immunomodulation of the Tumor Microenvironment

A key differentiator for selective HDAC6 inhibitors in melanoma is their profound impact on the tumor immune microenvironment, shifting it from an immunosuppressive to a pro-inflammatory state.

  • This compound has been shown to increase the infiltration of CD8+ and NK+ T cells into the tumor.[6] It also promotes the polarization of tumor-associated macrophages (TAMs) from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[6]

  • Nexturastat A and Tubastatin A similarly enhance the immunogenicity of melanoma cells by upregulating the expression of tumor-associated antigens and MHC class I molecules. This leads to improved recognition and clearance of tumor cells by the immune system.

Signaling Pathways

The immunomodulatory effects of HDAC6 inhibitors are underpinned by their influence on key signaling pathways. A critical pathway involves the regulation of Programmed Death-Ligand 1 (PD-L1).

HDAC6_Pathway cluster_tumor_cell Melanoma Cell cluster_tme Tumor Microenvironment HDAC6 HDAC6 STAT3 STAT3 HDAC6->STAT3 deacetylates Tubulin α-tubulin HDAC6->Tubulin deacetylates MHC1 MHC Class I TAA Tumor Associated Antigens pSTAT3 pSTAT3 (active) STAT3->pSTAT3 phosphorylation PDL1_promoter PD-L1 Promoter pSTAT3->PDL1_promoter activates PDL1 PD-L1 PDL1_promoter->PDL1 expression T_cell CD8+ T Cell PDL1->T_cell inhibits (immune suppression) Ac_Tubulin Acetylated α-tubulin Macrophage Macrophage M1_Macrophage M1 Macrophage (Anti-tumor) M2_Macrophage M2 Macrophage (Pro-tumor) M1_Macrophage->T_cell activates M2_Macrophage->T_cell suppresses SS208 This compound SS208->HDAC6 inhibits

Caption: HDAC6 Inhibition Modulates the Melanoma Immune Microenvironment.

HDAC6 inhibition leads to the hyperacetylation of its substrates, including α-tubulin. It also impacts signaling pathways that control immune checkpoint molecules. For instance, HDAC6 can deacetylate and activate STAT3, a transcription factor that drives the expression of PD-L1. By inhibiting HDAC6, this compound and other selective inhibitors can downregulate PD-L1 expression, thereby reducing immune suppression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in the evaluation of HDAC6 inhibitors in melanoma.

In Vivo Syngeneic Melanoma Mouse Model
  • Cell Culture: Murine melanoma cell lines (e.g., SM1 or B16-F10) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation: A specified number of melanoma cells (e.g., 1 x 10^6 cells) are suspended in a sterile solution (e.g., PBS or Matrigel) and subcutaneously injected into the flank of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width^2) / 2.

  • Inhibitor Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The HDAC6 inhibitor (e.g., this compound at 25 mg/kg) or vehicle is administered via the specified route (e.g., intraperitoneal injection) and schedule.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, flow cytometry).

Immune Cell Profiling by Flow Cytometry
  • Tumor Digestion: Excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11c, CD206).

  • Flow Cytometric Analysis: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations within the tumor microenvironment.

  • Data Analysis: The resulting data is analyzed using specialized software to determine the percentages and absolute numbers of different immune cell subsets.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an HDAC6 inhibitor in a preclinical melanoma model.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_ex_vivo Ex Vivo Analysis cell_culture Melanoma Cell Culture ic50 IC50 Determination cell_culture->ic50 western_blot Western Blot (Ac-Tubulin) cell_culture->western_blot tumor_implantation Tumor Implantation (Syngeneic Mice) treatment HDAC6 Inhibitor Treatment tumor_implantation->treatment tumor_monitoring Tumor Growth Monitoring treatment->tumor_monitoring endpoint Endpoint Analysis tumor_monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision flow_cytometry Flow Cytometry (Immune Profiling) tumor_excision->flow_cytometry ihc Immunohistochemistry tumor_excision->ihc

Caption: Preclinical Evaluation Workflow for HDAC6 Inhibitors in Melanoma.

Conclusion

This compound, Nexturastat A, and Tubastatin A are all potent and selective HDAC6 inhibitors with promising anti-tumor activity in preclinical models of melanoma. Their primary mechanism of action is not through direct killing of cancer cells but by reprogramming the tumor microenvironment to be more conducive to an anti-tumor immune response. This compound stands out as a highly selective agent with demonstrated in vivo efficacy. The comparative data presented in this guide should aid researchers and drug development professionals in making informed decisions regarding the selection and further investigation of HDAC6 inhibitors for melanoma therapy. Future studies, including clinical trials, will be crucial to fully elucidate the therapeutic potential of these agents in patients.

References

A Comparative Analysis of SS-208 and Ricolinostat: Efficacy and Mechanism of Action of Two Selective HDAC6 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy in oncology and beyond. This guide provides a detailed comparison of two prominent selective HDAC6 inhibitors, SS-208 (also known as AVS100) and Ricolinostat (ACY-1215), focusing on their efficacy, mechanism of action, and available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.

Biochemical and Cellular Activity

Both this compound and Ricolinostat are potent and selective inhibitors of HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm. Their inhibitory activities against HDAC6 and other HDAC isoforms are summarized below.

CompoundTargetIC50 (nM)SelectivityReference
This compound HDAC612Selective over HDAC1, -4, -5, -7, -8, -9, and -11 (IC50s in the µM range)[1][2]
Ricolinostat (ACY-1215) HDAC65>10-fold selective for HDAC6 over Class I HDACs (HDAC1, 2, 3)[3][4]

Preclinical Efficacy

While direct head-to-head preclinical studies are limited, independent investigations have demonstrated the anti-cancer efficacy of both compounds in various models.

This compound: Immuno-Oncology Focus

Preclinical studies with this compound have highlighted its potent anti-tumor effects, primarily driven by the modulation of the tumor microenvironment. In a syngeneic murine melanoma model (SM1), this compound demonstrated significant tumor growth reduction.[2][5] This effect is attributed to an enhanced anti-tumor immune response, characterized by increased infiltration of CD8+ and NK+ T cells and a higher ratio of M1 to M2 macrophages within the tumor.[5] Furthermore, this compound has been shown to decrease the expression of the immune checkpoint protein PD-L1 in melanoma cells, suggesting a potential for combination therapy with immune checkpoint inhibitors.[1][6]

Ricolinostat: Broad Anti-Cancer Activity and Combination Potential

Ricolinostat has been extensively evaluated in a wider range of cancer models, both as a single agent and in combination with other therapies. It has demonstrated the ability to induce apoptosis and inhibit the proliferation of various cancer cell lines.[3] A key mechanism of action for Ricolinostat is the inhibition of the aggresome pathway, an alternative protein degradation system.[2][7] This is particularly relevant in the context of multiple myeloma, where Ricolinostat has shown synergistic anti-tumor activity when combined with proteasome inhibitors like bortezomib.[7][8] Ricolinostat is also the first selective HDAC6 inhibitor to be evaluated in human clinical trials, with studies in multiple myeloma and metastatic breast cancer.[8][9][10]

Signaling Pathways

The distinct therapeutic effects of this compound and Ricolinostat can be attributed to their modulation of specific signaling pathways.

This compound and the STAT3/PD-L1 Axis

This compound has been shown to inhibit the STAT3 signaling pathway.[6] The phosphorylation of STAT3 is a critical step in its activation and subsequent translocation to the nucleus, where it regulates the transcription of genes involved in cell survival and immunosuppression, including PD-L1. By inhibiting STAT3 phosphorylation, this compound leads to the downregulation of PD-L1 expression on tumor cells, thereby enhancing their recognition and elimination by the immune system.

SS208_Pathway SS208 This compound HDAC6 HDAC6 SS208->HDAC6 inhibits pSTAT3 p-STAT3 SS208->pSTAT3 inhibits STAT3 STAT3 HDAC6->STAT3 deacetylates STAT3->pSTAT3 phosphorylation PDL1 PD-L1 Expression pSTAT3->PDL1 promotes ImmuneResponse Anti-Tumor Immune Response pSTAT3->ImmuneResponse suppresses ImmuneEvasion Tumor Immune Evasion PDL1->ImmuneEvasion leads to ImmuneEvasion->ImmuneResponse suppresses

This compound inhibits the STAT3/PD-L1 signaling pathway.
Ricolinostat and the Aggresome Pathway

Ricolinostat's mechanism is closely linked to the disruption of the aggresome pathway, which is a cellular response to misfolded protein stress. HDAC6 plays a crucial role in the transport of ubiquitinated protein aggregates to the aggresome for degradation. By inhibiting HDAC6, Ricolinostat leads to the hyperacetylation of α-tubulin, disrupting microtubule-dependent transport and causing the accumulation of toxic protein aggregates, ultimately leading to apoptosis. This is particularly effective in combination with proteasome inhibitors, which also induce the accumulation of misfolded proteins.[7]

Ricolinostat_Pathway ProteasomeInhibitor Proteasome Inhibitor MisfoldedProteins Misfolded Ubiquitinated Proteins ProteasomeInhibitor->MisfoldedProteins increases Aggresome Aggresome Formation MisfoldedProteins->Aggresome transported to Apoptosis Apoptosis MisfoldedProteins->Apoptosis induces Ricolinostat Ricolinostat HDAC6 HDAC6 Ricolinostat->HDAC6 inhibits AcetylatedTubulin Acetylated α-tubulin Ricolinostat->AcetylatedTubulin increases AlphaTubulin α-tubulin HDAC6->AlphaTubulin deacetylates MicrotubuleTransport Microtubule-dependent Transport HDAC6->MicrotubuleTransport enables AlphaTubulin->AcetylatedTubulin acetylation AcetylatedTubulin->MicrotubuleTransport disrupts MicrotubuleTransport->Aggresome facilitates Aggresome->Apoptosis prevents

Ricolinostat disrupts the aggresome pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to evaluate the efficacy of HDAC6 inhibitors.

In Vitro Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytotoxic effects of this compound or Ricolinostat on cancer cell lines.

Cytotoxicity_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with serial dilutions of This compound or Ricolinostat incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) incubate2->assay measure Measure absorbance or luminescence assay->measure analyze Calculate IC50 values measure->analyze end End analyze->end

Workflow for in vitro cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or Ricolinostat.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours.

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The absorbance or luminescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

Western Blot Analysis

This protocol is used to detect changes in protein expression and post-translational modifications, such as protein acetylation, following treatment with HDAC6 inhibitors.

Methodology:

  • Cell Lysis: Cells treated with this compound or Ricolinostat are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., acetylated α-tubulin, STAT3, p-STAT3, PD-L1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound or Ricolinostat in a mouse model.

Methodology:

  • Tumor Cell Implantation: Human or murine cancer cells are subcutaneously or orthotopically implanted into immunocompromised or syngeneic mice, respectively.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound or Ricolinostat is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

Both this compound and Ricolinostat are highly potent and selective inhibitors of HDAC6 with demonstrated anti-cancer activity. This compound shows particular promise in the field of immuno-oncology due to its ability to modulate the tumor microenvironment and enhance anti-tumor immunity. Ricolinostat has a broader preclinical validation across various cancer types and has advanced into clinical trials, particularly in combination with other anti-cancer agents. The choice between these two inhibitors for research and development will depend on the specific therapeutic context and desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and therapeutic potential.

References

Validation of SS-208's Anti-Tumor Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-tumor effects of SS-208 (also known as AVS100), a selective Histone Deacetylase 6 (HDAC6) inhibitor, with other alternative HDAC6 inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in various cancer models.

Executive Summary

This compound is a potent and highly selective HDAC6 inhibitor that has demonstrated significant anti-tumor activity in syngeneic mouse models of melanoma and colon cancer. Unlike traditional cytotoxic agents, this compound's primary mechanism of action is the immunomodulation of the tumor microenvironment. By inhibiting HDAC6, this compound promotes a pro-inflammatory milieu characterized by increased infiltration of anti-tumor immune cells, such as CD8+ T cells and M1 macrophages. This immune-mediated response leads to tumor growth inhibition and can enhance the efficacy of checkpoint inhibitors like anti-PD-1 therapy. Notably, this compound exhibits minimal direct cytotoxic effects on cancer cells in vitro. This guide compares the available pre-clinical data for this compound with other selective HDAC6 inhibitors, Nexturastat A and Ricolinostat.

Comparative Performance Data

The following tables summarize the available quantitative and qualitative data for this compound and its alternatives in melanoma and colon cancer models. It is important to note that direct head-to-head comparative studies for these specific compounds in the same experimental models are limited in the public domain. The data presented is collated from individual studies.

Table 1: In Vivo Anti-Tumor Efficacy in Melanoma Models
CompoundCell LineMouse StrainKey FindingsQuantitative Data (where available)Citation(s)
This compound (AVS100) SM1C57BL/6Significantly reduced tumor growth as a monotherapy. Combination with anti-PD-1 led to complete remission in a high percentage of mice.Monotherapy: 20% of mice with tumor volume < 300 mm³ vs 0% in control. Combination with anti-PD-1: 93% of mice showed complete tumor remission.[1]
Nexturastat A B16-F10C57BL/6Delayed tumor growth. Anti-tumor effect was dependent on an intact immune system (not observed in SCID mice).Delayed tumor growth was observed at a dose of 25 mg/kg.
Ricolinostat (ACY-1215) B16C57BL/6Dose-dependent inhibition of tumor growth. The anti-tumor effect required an intact adaptive immune system.Dose-dependent tumor growth inhibition (p < 0.05). Enhanced tumor growth inhibition when combined with anti-CTLA-4 or anti-PD-1.[2][3]
Table 2: In Vivo Anti-Tumor Efficacy in Colon Cancer Models
CompoundCell LineMouse StrainKey FindingsQuantitative Data (where available)Citation(s)
This compound (AVS100) CT26BALB/cShowed a standalone anti-tumoral response with significant tumor growth inhibition. Increased the response to anti-PD-1 treatment.Monotherapy: 20% of mice were responders (tumor volume < 300 mm³) compared to 0% in the control group.[1]
Nexturastat A Not Reported-Primarily studied in multiple myeloma models.-[4][5]
Ricolinostat (ACY-1215) Not Reported-Primarily studied in hematological malignancies and in combination with other agents in colorectal cancer cells in vitro.-[6]
Table 3: In Vitro Activity and Selectivity
CompoundTargetIC50Key In Vitro EffectsCitation(s)
This compound (AVS100) HDAC612 nMHighly selective for HDAC6 over other HDACs. Minimal direct cytotoxic effects on murine SM1 melanoma cells. Blocks M2 polarization of macrophages.[7]
Nexturastat A HDAC65 nMAntiproliferative activity against B16 murine melanoma cells (IC50 = 14.3 µM).[8][9]
Ricolinostat (ACY-1215) HDAC65 nMInhibits HDAC1, HDAC2, and HDAC3 at higher concentrations (IC50s of 58, 48, and 51 nM, respectively).[10]

Experimental Protocols

In Vivo Syngeneic Tumor Model (General Protocol)

This protocol provides a general framework for establishing subcutaneous tumors in mice, which can be adapted for SM1 melanoma and CT26 colon cancer cells.

  • Cell Culture: Murine SM1 melanoma or CT26 colon carcinoma cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Cells are harvested during the logarithmic growth phase.

  • Animal Models: 6-8 week old female C57BL/6 mice (for SM1) or BALB/c mice (for CT26) are used. All animal procedures must be conducted in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Inoculation:

    • Harvest and wash the cancer cells with sterile, serum-free media or phosphate-buffered saline (PBS).

    • Resuspend the cells to a final concentration of 2.5 x 10^6 cells/mL.

    • Inject 100 µL of the cell suspension (containing 2.5 x 10^5 cells) subcutaneously into the right flank of each mouse.

  • Treatment Administration:

    • For this compound (AVS100), once tumors are palpable (approximately 50-100 mm³), oral gavage administration can be initiated. A formulation of this compound in a vehicle such as PEG-6000 can be used. Dosing schedules may vary, but a representative regimen is daily administration.

    • For checkpoint inhibitors (e.g., anti-PD-1), intraperitoneal injections are typically administered on a schedule such as every 3-4 days.

  • Tumor Measurement and Endpoint:

    • Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days.

    • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or based on animal welfare considerations.

In Vitro Apoptosis Assay (Annexin V Staining)

This protocol details a standard method for assessing apoptosis in cell culture using Annexin V staining followed by flow cytometry.

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate at a density that allows for logarithmic growth during the experiment. Treat the cells with the test compound (e.g., this compound or alternatives) at various concentrations for a specified duration (e.g., 24, 48, 72 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them directly.

    • Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add additional 1X binding buffer to each sample.

    • Analyze the samples on a flow cytometer.

    • Apoptotic cells will be Annexin V positive and viability dye negative (early apoptosis) or positive for both (late apoptosis/necrosis).

Visualizations

Signaling Pathway of this compound in the Tumor Microenvironment

SS208_Mechanism cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment Tumor_Antigens Tumor Antigens CD8_T_Cell CD8+ T Cell Tumor_Antigens->CD8_T_Cell presents to This compound This compound (AVS100) HDAC6 HDAC6 This compound->HDAC6 inhibits M2_Macrophage M2 Macrophage (Immunosuppressive) HDAC6->M2_Macrophage promotes polarization M1_Macrophage M1 Macrophage (Pro-inflammatory) HDAC6->M1_Macrophage suppresses polarization M2_Macrophage->CD8_T_Cell suppresses M1_Macrophage->CD8_T_Cell activates Tumor_Cell_Death Tumor Cell Death CD8_T_Cell->Tumor_Cell_Death induces

Caption: Mechanism of this compound in modulating the tumor immune microenvironment.

Experimental Workflow for In Vivo Efficacy Studies

in_vivo_workflow Cell_Culture 1. Cancer Cell Culture (SM1 or CT26) Inoculation 2. Subcutaneous Inoculation into Syngeneic Mice Cell_Culture->Inoculation Tumor_Growth 3. Tumor Growth Monitoring (Palpable Tumors) Inoculation->Tumor_Growth Treatment 4. Treatment Initiation (this compound, Vehicle, Alternatives) Tumor_Growth->Treatment Measurement 5. Regular Tumor Volume Measurement Treatment->Measurement Endpoint 6. Study Endpoint Reached Measurement->Endpoint Analysis 7. Data Analysis & Comparison Endpoint->Analysis logical_relationship SS208 This compound Administration HDAC6_Inhibition HDAC6 Inhibition SS208->HDAC6_Inhibition TME_Modulation Tumor Microenvironment Modulation HDAC6_Inhibition->TME_Modulation leads to Immune_Activation Anti-Tumor Immune Activation TME_Modulation->Immune_Activation results in Tumor_Inhibition Tumor Growth Inhibition Immune_Activation->Tumor_Inhibition causes

References

Unveiling the Selectivity of SS-208: A Comparative Guide to its Cross-reactivity with Cellular Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the landscape of epigenetic drug discovery, the development of highly selective histone deacetylase (HDAC) inhibitors is paramount for therapeutic efficacy and minimizing off-target effects. SS-208 (also known as AVS100), a potent inhibitor of HDAC6, has emerged as a promising candidate in preclinical studies, particularly in oncology and immunology. This guide provides a comprehensive comparison of the cross-reactivity of this compound with other cellular enzymes, supported by available data and detailed experimental methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Executive Summary

This compound is a selective inhibitor of histone deacetylase 6 (HDAC6) with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[1] Its selectivity is a critical attribute, as off-target inhibition of other HDAC isoforms can lead to undesired cellular effects. While comprehensive public data on the cross-reactivity of this compound against a full panel of HDAC isoforms is limited, its designation as "highly specific" in scientific literature suggests a significant therapeutic window.[2] This guide will delve into the typical selectivity profiles of HDAC6 inhibitors and provide a framework for assessing the cross-reactivity of this compound.

Comparative Analysis of HDAC Inhibitor Selectivity

To understand the significance of this compound's selectivity, it is essential to compare it with other well-characterized HDAC inhibitors. The following table, compiled from various sources, illustrates the diverse selectivity profiles of different HDAC inhibitors. While specific IC50 values for this compound against other isoforms are not publicly available, this comparative data provides a benchmark for evaluating selective HDAC6 inhibitors.

InhibitorClassPrimary Target(s)IC50 (nM) vs. Primary TargetSelectivity Profile (Exemplary Data)
This compound (AVS100) IIbHDAC612[1]Data not publicly available, described as highly selective.
Ricolinostat (ACY-1215) IIbHDAC65~11-fold selective over HDAC1, ~58-fold over HDAC2, ~60-fold over HDAC3.
Tubastatin A IIbHDAC616>1000-fold selective over all Class I HDACs.
Vorinostat (SAHA) PanClass I and II~20-100 (varies by isoform)Non-selective, inhibits multiple HDAC isoforms at similar concentrations.
Entinostat (MS-275) Class IHDAC1, HDAC2, HDAC3~100-400Selective for Class I over Class II HDACs.

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

The signaling pathway affected by HDAC6 inhibition is distinct from that of Class I HDACs. HDAC6 is primarily a cytoplasmic enzyme involved in deacetylating non-histone proteins such as α-tubulin and cortactin, thereby regulating cell motility, protein trafficking, and aggresome formation. In contrast, Class I HDACs are predominantly nuclear and regulate gene expression through histone deacetylation.

HDAC_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HDAC1_2_3 HDAC1, 2, 3 Histones Histones HDAC1_2_3->Histones Deacetylation Gene_Expression Gene Expression Histones->Gene_Expression Regulation SS_208 This compound HDAC6 HDAC6 SS_208->HDAC6 Inhibition Alpha_Tubulin α-Tubulin HDAC6->Alpha_Tubulin Deacetylation Cell_Motility Cell Motility Alpha_Tubulin->Cell_Motility Regulation Entinostat Entinostat (Class I selective) Entinostat->HDAC1_2_3 Inhibition Vorinostat Vorinostat (Pan-inhibitor) Vorinostat->HDAC1_2_3 Vorinostat->HDAC6

Signaling pathways of Class I and Class IIb HDACs.

Experimental Protocols for Determining Cross-reactivity

The selectivity of an HDAC inhibitor is experimentally determined by profiling its inhibitory activity against a panel of purified HDAC isoforms. A widely used method is the in vitro fluorometric enzymatic assay.

In Vitro Fluorometric HDAC Activity/Inhibition Assay

Objective: To determine the IC50 values of a test compound (e.g., this compound) against a panel of recombinant human HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer containing a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • Test compound (this compound) serially diluted in DMSO and then in assay buffer

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted recombinant HDAC enzyme to the wells of the microplate. Add the diluted test compound or vehicle control (DMSO in assay buffer) to the respective wells. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Signal Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC). Incubate for an additional 15 minutes at 37°C to allow for complete signal development.

  • Data Acquisition: Measure the fluorescence intensity in each well using a fluorometric microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using appropriate software.

experimental_workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Compound_Prep Compound Dilution Preincubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Preincubation Enzyme_Prep Enzyme Dilution Enzyme_Prep->Preincubation Reaction_Start Add Substrate Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Add Developer Incubation->Reaction_Stop Read_Fluorescence Read Fluorescence Reaction_Stop->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for HDAC inhibitor profiling.

Conclusion

This compound (AVS100) is a potent and selective HDAC6 inhibitor. While a detailed public cross-reactivity profile is not yet available, the established methodologies for determining inhibitor selectivity provide a clear path for its comprehensive evaluation. Understanding the precise selectivity of this compound against all HDAC isoforms is crucial for elucidating its mechanism of action and predicting its potential therapeutic index. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further studies are warranted to fully characterize the cross-reactivity profile of this compound and solidify its position as a leading selective HDAC6 inhibitor.

References

On-Target Validation of SS-208: A Comparative Analysis with Genetic Knockdowns

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers confirming the selective inhibition of HDAC6 by SS-208 through comparative analysis with genetic knockdown approaches.

This guide provides a comprehensive comparison of the cellular effects of the selective Histone Deacetylase 6 (HDAC6) inhibitor, this compound, with the genetic knockdown of HDAC6. The data presented herein serves to validate the on-target activity of this compound, demonstrating that its pharmacological effects phenocopy the genetic ablation of its target enzyme. This information is crucial for researchers in oncology, neurodegenerative disease, and immunology who are investigating the therapeutic potential of selective HDAC6 inhibition.

Executive Summary

This compound is a potent and selective inhibitor of HDAC6 with an IC50 of 12 nM.[1] Its on-target effects are critical for its therapeutic efficacy and to minimize off-target toxicities. Genetic knockdown of a target protein, typically using small interfering RNA (siRNA) or short hairpin RNA (shRNA), is the gold standard for validating the specificity of a small molecule inhibitor. This guide presents a comparative summary of key phenotypic and biochemical outcomes following either treatment with an HDAC6 inhibitor like this compound or the genetic knockdown of HDAC6. The data clearly indicates that this compound accurately mimics the cellular consequences of HDAC6 loss.

Data Presentation: Pharmacological vs. Genetic Inhibition of HDAC6

The following tables summarize the quantitative effects of HDAC6 inhibition by a selective inhibitor, analogous to this compound, and by genetic knockdown of HDAC6 across various cancer cell lines.

Table 1: Comparison of Effects on Cell Viability

Cell LineTreatmentConcentration/ MethodReduction in Viability (%)Reference
A549 (NSCLC)ACY-1215 (HDAC6i)10 µM~25%[2]
A549 (NSCLC)Notch1 siRNA + ACY-1215-~50%[2]
HeLaHDAC6 siRNA-Significant Inhibition[3]
HCT116 (Colon)HDAC6 shRNA-Significantly Decreased[4]
HT29 (Colon)HDAC6 shRNA-Significantly Decreased[4]

Table 2: Comparison of Effects on Cell Migration

Cell LineTreatmentAssayReduction in Migration (%)Reference
HUVECHDAC6 siRNATranswell~50%[5]
H1299 (NSCLC)HDAC6 siRNAWound HealingSignificant Decrease[6]
HCT116 (Colon)HDAC6 shRNATranswellSignificantly Impaired[4]
HT29 (Colon)HDAC6 shRNATranswellSignificantly Impaired[4]

Table 3: Comparison of Effects on α-Tubulin Acetylation

Cell LineTreatmentMethodFold Increase in Acetylated α-TubulinReference
293T / NIH-3T3TSA (HDACi)Western BlotDose-dependent Increase[7]
MCF-7 / N2aCompound 8 (HDAC6i)Western BlotConcentration-dependent Increase[8]
H1299 (NSCLC)HDAC6 siRNAWestern BlotIncreased Expression[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to reproduce and validate these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the HDAC6 inhibitor (e.g., this compound) or transfect with HDAC6 siRNA/shRNA and appropriate controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated or non-targeting siRNA-transfected cells).

Cell Migration Assay (Wound Healing/Scratch Assay)
  • Cell Seeding: Plate cells in a 6-well plate and grow them to confluency.

  • Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing the HDAC6 inhibitor or transfect with siRNA prior to wounding.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[9]

Transwell Migration Assay
  • Cell Preparation: Resuspend cells in serum-free medium.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

  • Cell Seeding: Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Data Analysis: Count the number of migrated cells in several random fields under a microscope.[4]

Western Blot for Acetylated α-Tubulin
  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.[8][10]

Mandatory Visualization

Signaling Pathway of HDAC6 Inhibition

HDAC6_Pathway cluster_0 Cytoplasm SS208 This compound HDAC6 HDAC6 SS208->HDAC6 Inhibits Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Ac_Tubulin Acetylated α-Tubulin Ac_Tubulin->Tubulin Deacetylation Cell_Motility Decreased Cell Motility Ac_Tubulin->Cell_Motility Leads to Tubulin->Ac_Tubulin Acetylation

Caption: Mechanism of this compound action on HDAC6 and α-tubulin acetylation.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_treatments Treatments cluster_assays Phenotypic & Biochemical Assays start Start: Cancer Cell Line SS208_treatment This compound Treatment start->SS208_treatment siRNA_treatment HDAC6 siRNA Knockdown start->siRNA_treatment viability Cell Viability Assay (MTT) SS208_treatment->viability migration Cell Migration Assay (Wound Healing/Transwell) SS208_treatment->migration western Western Blot (Acetylated α-Tubulin) SS208_treatment->western siRNA_treatment->viability siRNA_treatment->migration siRNA_treatment->western comparison Comparative Analysis viability->comparison migration->comparison western->comparison conclusion Conclusion: On-Target Effects Confirmed comparison->conclusion

Caption: Workflow for comparing this compound effects to HDAC6 knockdown.

Logical Relationship of Experimental Outcomes

Logical_Relationship cluster_interventions Interventions cluster_outcomes Observed Outcomes hypothesis Hypothesis: This compound selectively inhibits HDAC6 SS208 This compound hypothesis->SS208 HDAC6_KD HDAC6 Knockdown hypothesis->HDAC6_KD phenocopy Phenotypic & Biochemical Outcomes are Similar SS208->phenocopy leads to HDAC6_KD->phenocopy leads to conclusion Conclusion: This compound demonstrates on-target effects phenocopy->conclusion supports

Caption: Logical framework for validating the on-target effects of this compound.

References

SS-208's performance in patient-derived xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of SS-208 and Alternatives in Preclinical Cancer Models

For researchers and drug development professionals, selecting the appropriate preclinical model and therapeutic agent is paramount for translational success. This guide provides a comparative analysis of "this compound," a designation that refers to two distinct molecular entities: the Protein Kinase D (PKD) inhibitor SD-208, and the Histone Deacetylase 6 (HDAC6) inhibitor AVS100 (also cited as SS208). Due to the limited availability of data for these specific compounds in patient-derived xenograft (PDX) models, this guide will present the existing findings from other in vivo models and draw comparisons with alternative agents within the same therapeutic classes that have been evaluated in PDX models.

Understanding "this compound": Two distinct compounds

It is crucial to differentiate between the two compounds referred to as "this compound" in scientific literature:

  • SD-208 : A small molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TβRI) kinase, which also exhibits inhibitory activity against Protein Kinase D (PKD).

  • AVS100 (SS208) : A selective inhibitor of Histone Deacetylase 6 (HDAC6).

This guide will address both compounds and their respective classes of inhibitors.

Performance of SD-208 (PKD Inhibitor) in Xenograft Models

Table 1: Preclinical Performance of SD-208 in Xenograft Models

CompoundCancer TypeModel TypeDosing RegimenKey Efficacy FindingsCitation
SD-208 Melanoma (Bone Metastasis)Cell Line-Derived Xenograft (1205Lu cells)60 mg/kg/day, oral gavagePrevented the development of osteolytic bone metastases and reduced the size of established lesions.[1][2]
SD-208 Prostate CancerCell Line-Derived Xenograft (PC-3 cells)Not specifiedReduced the development of bone metastases.
Alternative PKD Inhibitor in Xenograft Models: CRT0066101

To provide a point of comparison within the same class of inhibitors, data for the PKD inhibitor CRT0066101 is presented below. Note that this study also utilizes a cell line-derived xenograft model.

Table 2: Preclinical Performance of CRT0066101 in a Xenograft Model

CompoundCancer TypeModel TypeDosing RegimenKey Efficacy FindingsCitation
CRT0066101 Pancreatic CancerCell Line-Derived Orthotopic Xenograft (Panc-1 cells)80 mg/kg/day, oral gavage for 21 daysPotently blocked tumor growth. Reduced proliferation (Ki-67) and increased apoptosis.[3][4]

Performance of AVS100 (SS208) (HDAC6 Inhibitor) in Xenograft Models

Similar to SD-208, specific data for AVS100 (SS208) in PDX models is limited. The available studies have utilized cell line-derived xenograft models.

Table 3: Preclinical Performance of AVS100 (SS208) in Xenograft Models

CompoundCancer TypeModel TypeDosing RegimenKey Efficacy FindingsCitation
AVS100 (SS208) MelanomaCell Line-Derived Xenograft (SM1 cells)Oral administrationHad an antitumoral effect and increased the efficacy of anti-PD1 treatment, leading to complete remission.[5][6]
AVS100 (SS208) Colon CancerCell Line-Derived Xenograft (CT26 cells)Oral administrationShowed an antitumoral effect and increased the response to anti-PD1 treatment.[5][6]

Performance of Alternative HDAC Inhibitors in Patient-Derived Xenograft (PDX) Models

In contrast to the specific compounds designated "this compound", a range of other HDAC inhibitors have been evaluated in PDX models, offering a more direct insight into performance in these clinically relevant systems.

Table 4: Preclinical Performance of Alternative HDAC Inhibitors in PDX Models

CompoundCancer TypePDX Model DetailsDosing RegimenKey Efficacy FindingsCitation
Entinostat (in combination with Cisplatin)Adenoid Cystic CarcinomaPDX from ACC tumorsNot specifiedPotent tumor growth inhibition (38% to 106% of original tumor mass).[7]
Vorinostat Epidermoid Squamous Cell CarcinomaNot specified100 mg/kg, intraperitoneallySignificantly reduced tumor growth.[8]
Romidepsin T-cell LymphomaNot specifiedNot specified in PDX modelShowed potent anti-tumor effects.[8]
Panobinostat (in combination with Copanlisib)Cutaneous T-cell LymphomaPDX from Mycosis Fungoides and Sézary SyndromeNot specifiedSynergistic growth inhibition and apoptosis induction.[9]

Experimental Protocols

General Protocol for Evaluating Efficacy in PDX Models
  • PDX Model Establishment : Tumor fragments from consenting patients are surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID). Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³).[10]

  • Animal Randomization : Mice with established tumors are randomized into control and treatment groups.

  • Drug Administration : The investigational drug is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection) for a defined period. The control group receives a vehicle.

  • Tumor Volume Measurement : Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula (Length x Width²)/2.[10]

  • Endpoint Analysis : At the end of the study, tumors are excised for pharmacodynamic and biomarker analysis, such as Western blotting for target proteins or immunohistochemistry for proliferation and apoptosis markers.[10]

Signaling Pathways and Mechanisms of Action

Protein Kinase D (PKD) Signaling Pathway

PKD is a serine/threonine kinase family involved in various cellular processes, including proliferation, survival, and invasion. In cancer, PKD can be activated by G-protein coupled receptors or receptor tyrosine kinases, leading to the activation of downstream pathways such as NF-κB.

PKD_Signaling_Pathway cluster_inhibitor Inhibition GPCR GPCR / RTK PKC PKC GPCR->PKC PKD PKD PKC->PKD IKK IKK Complex PKD->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Proliferation Cell Proliferation, Survival, Invasion Nucleus->Proliferation gene expression SD_208 SD-208 SD_208->PKD

Caption: Simplified PKD signaling pathway and the point of inhibition by SD-208.

HDAC6 and its Role in Cancer

HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm. It deacetylates non-histone proteins such as α-tubulin and cortactin, playing a role in cell motility, and Hsp90, affecting protein stability. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tubulin, disrupting microtubule dynamics, and the degradation of client proteins of Hsp90, many of which are oncoproteins.

HDAC6_Mechanism_of_Action cluster_inhibitor Inhibition HDAC6 HDAC6 aTubulin α-tubulin HDAC6->aTubulin deacetylation Hsp90 Hsp90 HDAC6->Hsp90 deacetylation Microtubule Microtubule Dynamics aTubulin->Microtubule ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf) Hsp90->ClientProteins chaperones ProteinDegradation Client Protein Degradation AVS100 AVS100 (SS208) AVS100->HDAC6

Caption: Mechanism of action of HDAC6 and its inhibition by AVS100 (SS208).

Experimental Workflow for PDX-based Drug Efficacy Studies

The use of PDX models as "avatars" for patients allows for preclinical testing of various therapeutic options.

PDX_Workflow PatientTumor Patient Tumor (Surgical Resection or Biopsy) Implantation Implantation into Immunocompromised Mice PatientTumor->Implantation PDX_Establishment PDX Model Establishment & Expansion Implantation->PDX_Establishment Randomization Randomization into Treatment Cohorts PDX_Establishment->Randomization Treatment Treatment with Investigational Drugs Randomization->Treatment Data_Collection Tumor Measurement & Data Collection Treatment->Data_Collection Analysis Endpoint Analysis (Histology, Biomarkers) Data_Collection->Analysis Clinical_Decision Informing Clinical Decision-Making Analysis->Clinical_Decision

Caption: A generalized workflow for conducting drug efficacy studies using PDX models.

References

Safety Operating Guide

Navigating the Disposal of SS-208: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical substances is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of substances identified as SS-208, based on available safety data sheets and general hazardous waste management protocols.

Important Note: The identifier "this compound" may refer to various chemical mixtures rather than a single compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use. The following procedures are based on general principles for handling hazardous chemical waste.

Key Disposal and Safety Information

The following table summarizes crucial information for the handling and disposal of chemical waste, adaptable for substances labeled this compound. This data is compiled from general laboratory safety guidelines and representative Safety Data Sheets.

ParameterGuidelineCitation
Regulatory Framework Chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Disposal must comply with all relevant local, state, and federal laws.[1][2]
Disposal Method Do not dispose of in regular trash or down the sewer system. Chemical wastes must be disposed of through an authorized hazardous waste program.[2][3]
Container Requirements Use leak-proof, closable containers appropriate for the chemical's properties. Plastic is often preferred over glass to minimize breakage. Leave at least 5% of the container volume as empty space to allow for thermal expansion.[2][4][5]
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of waste generation, and the place of origin (department, room number).[2][5]
Segregation Segregate chemical wastes by compatibility, not alphabetically, to prevent dangerous reactions.[2][5]
Personal Protective Equipment (PPE) Wear appropriate PPE, including protective gloves, clothing, and eye/face protection when handling chemical waste.[6]
Spill Management In case of a spill, absorb the material with a non-combustible, inert material such as sand, earth, or vermiculite. Place the contaminated material into a suitable container for disposal.[1][6]

Standard Operating Procedure for this compound Disposal

The following is a generalized, step-by-step protocol for the disposal of chemical waste such as this compound. This procedure should be adapted to the specific requirements of your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Identify the chemical waste as hazardous based on the manufacturer's SDS.
  • Segregate the this compound waste from other incompatible chemicals to prevent hazardous reactions.[2][5]

2. Container Preparation and Labeling:

  • Select a suitable, leak-proof container with a secure lid.[3][5]
  • Affix a "Hazardous Waste" label to the container.[5]
  • Fill out the label completely with the chemical name, concentration, date, and your contact information.[2]

3. Waste Accumulation:

  • Transfer the waste into the labeled container, ensuring not to overfill it.[4]
  • Keep the container closed except when adding waste.[5]
  • Store the waste container in a designated, secure area away from general laboratory traffic.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]
  • Provide the EHS office with a complete list of the chemicals for disposal.[2]

5. Documentation:

  • Maintain a record of the disposed chemicals, including the date and quantity.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Non-Hazardous Disposal cluster_2 Hazardous Waste Management Generate Waste Generate Waste Consult SDS Consult SDS Generate Waste->Consult SDS Is it Hazardous? Is it Hazardous? Consult SDS->Is it Hazardous? Dispose in Regular Trash/Sewer (with approval) Dispose in Regular Trash/Sewer (with approval) Is it Hazardous?->Dispose in Regular Trash/Sewer (with approval) No Select & Label Container Select & Label Container Is it Hazardous?->Select & Label Container Yes Segregate Waste Segregate Waste Select & Label Container->Segregate Waste Store in Designated Area Store in Designated Area Segregate Waste->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup Waste Collected Waste Collected Contact EHS for Pickup->Waste Collected

Caption: Workflow for laboratory chemical waste disposal.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other hazardous materials, fostering a secure and environmentally conscious research environment.

References

Essential Safety and Handling Protocols for SS-208

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Personnel

This document provides crucial safety and logistical information for the handling of SS-208 (also known as AVS100), a selective HDAC6 inhibitor. All personnel must review this guide before commencing any work with this compound. A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier and reviewed in detail prior to handling.

Hazard Identification and Personal Protective Equipment (PPE)

PPE Category Minimum Requirement Specific Recommendations
Eye and Face Protection Safety glasses with side shieldsFor procedures with a risk of splashing, a face shield should be worn in addition to safety glasses.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Change gloves immediately if contaminated.
Body Protection Laboratory coatA fully buttoned lab coat should be worn at all times. For larger quantities or procedures with a high risk of splashes, a chemical-resistant apron is recommended.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.For procedures that may generate dust or aerosols, or when handling larger quantities, a properly fitted NIOSH-approved respirator is necessary.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Operational Plan: Step-by-Step Handling
  • Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood should be used for all procedures involving the weighing and dissolving of this compound.

  • Weighing: Weigh the solid compound in a chemical fume hood. Use appropriate tools to minimize the generation of dust.

  • Dissolving: this compound is soluble in organic solvents such as DMSO and ethanol.[1] Prepare solutions in a chemical fume hood.

  • Use in Experiments: When adding this compound to cell cultures or animal models, use appropriate containment measures to avoid exposure.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

Storage
Compound Form Storage Condition Notes
Solid Store at -20°C in a tightly sealed container.Protect from light and moisture.
Solutions Prepare fresh solutions for each use.If short-term storage is necessary, store at -20°C or -80°C in airtight vials. Avoid repeated freeze-thaw cycles.

Disposal Plan

All waste containing this compound must be disposed of as hazardous chemical waste.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

SS208_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Protocol B Don Appropriate PPE A->B C Prepare Clean Workspace in Fume Hood B->C D Weigh Solid this compound C->D Proceed to Handling E Prepare Stock Solution D->E F Perform Experiment E->F G Decontaminate Workspace and Equipment F->G Proceed to Cleanup H Dispose of Waste in Labeled Containers G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Figure 1. Standard operational workflow for handling this compound.

References

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